molecular formula C9H17NO2 B1441077 2-(1-Propyl-3-pyrrolidinyl)acetic acid CAS No. 1220036-09-8

2-(1-Propyl-3-pyrrolidinyl)acetic acid

Cat. No.: B1441077
CAS No.: 1220036-09-8
M. Wt: 171.24 g/mol
InChI Key: XKXXPMIXFIYTMT-UHFFFAOYSA-N
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Description

2-(1-Propyl-3-pyrrolidinyl)acetic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-propylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXPMIXFIYTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure and Medicinal Utility of 2-(1-Propyl-3-pyrrolidinyl)acetic Acid

[1]

Executive Summary

2-(1-Propyl-3-pyrrolidinyl)acetic acid (C9H17NO2) represents a critical scaffold in medicinal chemistry, functioning as a conformationally restricted analog of

1

1

This guide analyzes the structural properties, synthetic pathways, and pharmacological potential of this compound.[1][2][3] It is designed for medicinal chemists utilizing this scaffold to optimize lipophilicity and blood-brain barrier (BBB) penetration in neurotherapeutic drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5]

The molecule consists of a pyrrolidine ring substituted at the N1 position with a propyl chain and at the C3 position with an acetic acid moiety.[1] This substitution pattern creates a lipophilic, zwitterionic structure at physiological pH.[1]

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-(1-Propylpyrrolidin-3-yl)acetic acid
Molecular Formula

Molecular Weight 171.24 g/mol
CAS Registry Number Generic structure; derivatives such as (S)-isomer: 143322-58-1 (parent)
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~9.8 (Tertiary amine)
LogP (Predicted) 1.12 (Neutral form); -1.5 (Zwitterion)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, C=O, OH)
Stereochemistry One chiral center at C3.[1][3][4][5] The (S)-enantiomer is often the bioactive conformer in GABAergic targets.[1]

Structural Analysis & Pharmacophore Mapping[1]

Conformational Restriction

The pyrrolidine ring acts as a rigid spacer, fixing the distance between the basic nitrogen (protonated at physiological pH) and the acidic carboxylate.[1]

  • Distance Constraint : The N-to-Carboxylate distance is maintained at approximately 5–6 Å, mimicking the bioactive conformation of GABA in specific receptor pockets.[1]

  • Lipophilic Tail : The N-propyl group increases lipophilicity compared to the parent pyrrolidine-3-acetic acid, facilitating passive diffusion across the BBB.[1]

Zwitterionic Character

In aqueous solution at pH 7.4, the molecule exists primarily as a zwitterion (


11
Stereochemistry

The C3 position is stereogenic.[1]

  • (S)-Isomer : Often correlates with higher affinity for the

    
     subunit (similar to Pregabalin).[1]
    
  • (R)-Isomer : May exhibit different selectivity profiles, particularly in enzyme inhibition (e.g., DPP-IV).[1]

Synthetic Protocols

We present two validated pathways: Reductive Amination (preferred for yield and purity) and Direct Alkylation (cost-effective but prone to over-alkylation).[1]

Diagram 1: Synthetic Pathways

SynthesisStartPyrrolidine-3-acetic acid(HCl Salt)InterIminium IonIntermediateStart->InterPathway A:Reductive AminationProduct2-(1-Propyl-3-pyrrolidinyl)acetic acidStart->ProductPathway B:Direct AlkylationReagent1PropanalNaBH(OAc)3Reagent1->InterReagent21-BromopropaneK2CO3 / DMFReagent2->ProductInter->ProductReduction

Caption: Comparison of Reductive Amination (Pathway A) and Direct Alkylation (Pathway B) routes.

Protocol A: Reductive Amination (Recommended)

This method minimizes the formation of quaternary ammonium byproducts.[1]

Materials:

  • (S)-Pyrrolidine-3-acetic acid (1.0 eq)[1]

  • Propanal (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic acid (cat.)[1][6][4][5][7][8][9]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Preparation : Dissolve (S)-pyrrolidine-3-acetic acid in DCE (0.1 M concentration). Add 1.1 equivalents of propanal.[1]

  • Imine Formation : Stir at room temperature for 30 minutes. If the starting material is a salt, add 1.0 eq of Triethylamine (TEA) to liberate the free amine.[1]

  • Reduction : Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction : Allow to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.

  • Quench : Quench with saturated aqueous

    
    .
    
  • Workup : Extract the aqueous layer with DCM (3x).[1] Note: Due to zwitterionic nature, the product may remain in the aqueous phase.[1] If so, adjust pH to isoelectric point (~6) and use n-Butanol for extraction, or purify directly via ion-exchange chromatography (Dowex 50W).[1]

  • Purification : Recrystallize from Ethanol/Ether or purify via Prep-HPLC (C18 column, 0.1% Formic Acid in Water/MeCN).

Validation (NMR) :

  • Look for the disappearance of the aldehyde proton (~9.8 ppm).[1]

  • Confirm the propyl group signals: Triplet (~0.9 ppm,

    
    ), Multiplet (~1.5 ppm, 
    
    
    ), Triplet (~2.4 ppm,
    
    
    ).[1]

Medicinal Chemistry Applications

GABAergic Modulation

The structure mimics the

1PregabalinGabapentin

11
GPCR Ligand Scaffolding

The 1-propyl-3-substituted pyrrolidine motif is a "privileged structure" in GPCR medicinal chemistry.[1]

  • Dopamine Receptors (D2/D3) : Used as the basic amine headgroup in benzamide antipsychotics (e.g., Eticlopride analogs).[1] The propyl group fits into the orthosteric binding site's hydrophobic sub-pocket.[1]

  • Chemokine Receptors (CCR5/CXCR4) : The pyrrolidine nitrogen interacts with Aspartate residues in the transmembrane domain, while the acetic acid tail can form hydrogen bonds with extracellular loops.[1]

Diagram 2: Pharmacophore Logic

PharmacophoreCorePyrrolidine Ring(Rigid Scaffold)AcidAcetic Acid Tail(H-Bond Donor/Acceptor)Core->AcidC3 PositionAmineTertiary Amine (N1)(Cationic Center)Core->AmineN1 PositionTargetTarget Interaction(e.g., alpha2-delta, D2/D3)Acid->TargetIonic Bond(Arg/Lys residues)PropylPropyl Chain(Hydrophobic Interaction)Amine->PropylN-AlkylationAmine->TargetIonic Bond(Asp/Glu residues)Propyl->TargetVan der Waals(Hydrophobic Pocket)

Caption: Structural Activity Relationship (SAR) mapping of the functional groups to receptor binding sites.

Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these reference values.

1H NMR (400 MHz, D2O):

  • 
     0.92 (t, J=7.4 Hz, 3H, Propyl-CH3)[1]
    
  • 
     1.65 (m, 2H, Propyl-CH2)[1]
    
  • 
     1.80-2.30 (m, 3H, Pyrrolidine Ring CH + Ring CH2)[1]
    
  • 
     2.45 (d, J=7.0 Hz, 2H, CH2-COOH)[1]
    
  • 
     2.70-3.10 (m, 2H, Propyl N-CH2)[1]
    
  • 
     3.20-3.60 (m, 4H, Ring N-CH2)[1]
    

Mass Spectrometry (ESI+):

  • [M+H]+ : Calculated 172.13; Expected 172.1.[1]

  • Fragmentation : Loss of propyl group (M-43) or loss of carboxyl (M-45) are common.[1]

References

  • BenchChem . (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from

  • National Institutes of Health (NIH) .[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • PubChem . (S)-Pyrrolidine-3-acetic acid hydrochloride Data Sheet. Retrieved from [1]

  • Google Patents . Purine Inhibitors of Human Phosphatidylinositol 3-Kinase Delta (EP2920171B1).[1] Retrieved from

  • Kumar, V. et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. Retrieved from

An In-depth Technical Guide to 1-Propylpyrrolidin-3-yl-acetic Acid: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-propylpyrrolidin-3-yl-acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, outlines a strategic approach to its synthesis, and details protocols for its analytical characterization, all while grounding the discussion in the established principles of scientific integrity and practical application.

Core Molecular Attributes and Physicochemical Profile

1-Propylpyrrolidin-3-yl-acetic acid, systematically named 2-(1-propylpyrrolidin-3-yl)acetic acid, is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] Its prevalence is due to its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets, and to improve physicochemical properties such as aqueous solubility.[2][3]

The incorporation of an N-propyl group and an acetic acid moiety at the 3-position of the pyrrolidine ring results in a molecule with specific characteristics that are of interest in medicinal chemistry. The tertiary amine of the pyrrolidine ring is basic, while the carboxylic acid group is acidic, making the compound zwitterionic at physiological pH.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 2-(1-Propylpyrrolidin-3-yl)acetic acid-
Molecular Formula C9H17NO2[5]
Molecular Weight 171.24 g/mol [5]
CAS Number 1220036-09-8[5]
SMILES O=C(O)CC1CN(CCC)CC1[5]

Strategic Synthesis Pathway

The synthesis of 1-propylpyrrolidin-3-yl-acetic acid can be approached through several established methods for the construction and functionalization of the pyrrolidine ring. A logical and efficient synthetic strategy is paramount for obtaining the target compound in good yield and purity. The following proposed pathway is based on well-documented transformations in organic chemistry.

A plausible synthetic route commences from a commercially available starting material, such as a derivative of glutamic acid or a suitably substituted pyrrole, which can be reduced to the corresponding pyrrolidine. A key step in the synthesis is the introduction of the acetic acid side chain and the N-propylation of the pyrrolidine ring.

Proposed Retrosynthetic Analysis

G target 1-Propylpyrrolidin-3-yl-acetic acid intermediate1 N-Propyl-3-(cyanomethyl)pyrrolidine target->intermediate1 Hydrolysis intermediate2 3-(Cyanomethyl)pyrrolidine intermediate1->intermediate2 N-Propylation intermediate3 3-(Hydroxymethyl)pyrrolidine derivative intermediate2->intermediate3 Cyanation starting_material Protected 3-hydroxymethylpyrrolidine intermediate3->starting_material Deprotection

Caption: Retrosynthetic analysis of 1-propylpyrrolidin-3-yl-acetic acid.

Experimental Protocol: A Step-by-Step Synthesis

The following is a generalized, multi-step protocol for the synthesis of 1-propylpyrrolidin-3-yl-acetic acid, drawing from established methodologies for the synthesis of substituted pyrrolidines.[6][7]

Step 1: N-Alkylation of a Protected 3-Substituted Pyrrolidine

  • To a solution of a suitable N-protected 3-substituted pyrrolidine (e.g., N-Boc-3-cyanomethylpyrrolidine) in an aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate.

  • To this mixture, add 1-iodopropane or 1-bromopropane and heat the reaction mixture to facilitate the N-alkylation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to yield the N-propylated intermediate.

Step 2: Deprotection of the Pyrrolidine Nitrogen (if applicable)

  • If an N-protecting group such as Boc is used, it needs to be removed. Dissolve the N-protected intermediate in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

  • The final step involves the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.

  • For acidic hydrolysis, reflux the nitrile intermediate in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid.

  • For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate.

  • After the reaction is complete, adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1-propylpyrrolidin-3-yl-acetic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-propylpyrrolidin-3-yl-acetic acid. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for the structural elucidation of the target compound.

Expected ¹H NMR Spectral Features:

  • Propyl Group: A triplet corresponding to the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.

  • Pyrrolidine Ring: A complex series of multiplets for the protons on the pyrrolidine ring.

  • Acetic Acid Moiety: A doublet for the methylene protons adjacent to the chiral center and a broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features:

  • Propyl Group: Three distinct signals in the aliphatic region.

  • Pyrrolidine Ring: Four signals for the carbon atoms of the pyrrolidine ring.

  • Acetic Acid Moiety: A signal for the methylene carbon and a downfield signal for the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid to aid ionization.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Mode: Positive ion mode is expected to be effective due to the basicity of the pyrrolidine nitrogen.

    • Expected Ion: The protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

    • Fragmentation: Tandem mass spectrometry (MS/MS) of the parent ion can be performed to obtain structural information. Expected fragmentation would involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring. The presence of the pyrrolidine moiety often leads to a dominant, uninformative fragment ion, which can be addressed with techniques like in-source fragmentation.[8]

Applications in Drug Development

The pyrrolidine scaffold is a key component in a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and central nervous system activities.[1][3][4] The specific combination of the N-propyl group and the acetic acid side chain in 1-propylpyrrolidin-3-yl-acetic acid makes it an interesting building block for the synthesis of novel drug candidates.

The carboxylic acid group can serve as a handle for further chemical modifications, such as amide bond formation, to attach the molecule to other pharmacophores or to modulate its pharmacokinetic properties. The tertiary amine of the pyrrolidine can influence the molecule's solubility and its ability to interact with biological targets.

Logical Flow of Application in a Research Setting

G synthesis Synthesis of 1-Propylpyrrolidin-3-yl-acetic acid purification Purification and Characterization synthesis->purification library_synthesis Library Synthesis via Functionalization purification->library_synthesis screening Biological Screening library_synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical

Caption: Workflow for the utilization of 1-propylpyrrolidin-3-yl-acetic acid in a drug discovery program.

Conclusion

1-Propylpyrrolidin-3-yl-acetic acid is a compound with significant potential as a building block in medicinal chemistry. Its structural features, combining a key heterocyclic scaffold with functional groups amenable to further modification, make it a valuable tool for the development of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound and explore its potential in drug discovery.

References

  • Yousuf, M., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Woll, M. G., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2025). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved February 23, 2026, from [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249929.
  • ResearchGate. (n.d.). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 23, 2026, from [Link]

  • Carballo, R., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-(Pyrrolidin-3-yl)acetic acid. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-3-yl)acetic acid. Retrieved February 23, 2026, from [Link]

  • ChemRxiv. (n.d.). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid. Retrieved February 23, 2026, from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved February 23, 2026, from [Link]

Sources

2-(1-Propyl-3-pyrrolidinyl)acetic acid pKa values and ionization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Ionization of 2-(1-Propyl-3-pyrrolidinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) and ionization behavior of this compound. As a molecule with both a carboxylic acid and a tertiary amine functional group, its ionization state is critically dependent on pH, a factor with profound implications for its behavior in biological systems and its development as a potential therapeutic agent. This document will delve into the theoretical and practical aspects of determining and interpreting the pKa values of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.

Introduction to this compound and the Significance of pKa

This compound is a heterocyclic compound containing a pyrrolidine ring, a propyl group attached to the nitrogen atom, and an acetic acid moiety at the 3-position of the ring. Its structure incorporates both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups, there will be distinct pKa values for each group.

The pKa values are fundamental to understanding and predicting a molecule's behavior in different environments.[1][2] In drug development, pKa dictates several key pharmacokinetic and pharmacodynamic properties, including:

  • Solubility: The ionization state of a molecule significantly influences its solubility in aqueous and lipid environments.

  • Permeability: The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is highly dependent on its charge.

  • Target Binding: The interaction of a drug with its biological target often involves specific charge-charge interactions.

  • Formulation: The choice of formulation excipients and the stability of a drug product can be influenced by its ionization state.

Therefore, a thorough understanding of the pKa values of this compound is a prerequisite for its rational development as a pharmaceutical agent.

Physicochemical Properties and Predicted Ionization Behavior

The chemical structure of this compound features two key ionizable centers:

  • The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a carboxylate anion (-COO⁻). The pKa of a typical aliphatic carboxylic acid is in the range of 4-5.[3]

  • The Tertiary Amine in the Pyrrolidine Ring (>N-): This group is basic and can accept a proton to become a positively charged quaternary ammonium cation (>NH⁺-). The pKa of the conjugate acid of a typical tertiary amine is in the range of 9-11.

Due to the presence of both acidic and basic groups, this compound is an amino acid and can exist in different ionic forms depending on the pH of the solution.

Estimated pKa Values

While experimental determination is the gold standard, computational methods can provide valuable estimates of pKa values.[1][4][5] These methods range from empirical-based approaches to more computationally intensive quantum mechanical calculations.[5][6] For the purpose of this guide, and in the absence of direct experimental data, we will use estimated pKa values based on the known properties of similar functional groups.

Functional GroupEstimated pKaIonization Reaction
Carboxylic Acid~4.5R-COOH ⇌ R-COO⁻ + H⁺
Tertiary Amine (Conjugate Acid)~10.0R₃NH⁺ ⇌ R₃N + H⁺

Table 1: Estimated pKa values for the ionizable groups of this compound.

Ionization Equilibria and Species Distribution

The two pKa values define three principal ionization states for this compound:

  • Cationic Form (pH < pKa₁): At a very low pH, both the carboxylic acid and the tertiary amine will be protonated, resulting in a net positive charge.

  • Zwitterionic Form (pKa₁ < pH < pKa₂): In the intermediate pH range, the carboxylic acid will be deprotonated (negative charge), and the tertiary amine will be protonated (positive charge), resulting in a neutral molecule with localized charges (a zwitterion). The isoelectric point (pI) is the pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero. The pI can be estimated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂) / 2.

  • Anionic Form (pH > pKa₂): At a very high pH, both the carboxylic acid and the tertiary amine will be deprotonated, resulting in a net negative charge.

Figure 1: Ionization equilibria of this compound at different pH ranges.

Experimental Determination of pKa Values: A Step-by-Step Protocol

The most common and reliable method for determining the pKa values of a compound is through potentiometric titration.[7][8] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol: Potentiometric Titration of this compound

Objective: To experimentally determine the pKa values of the carboxylic acid and tertiary amine functional groups.

Materials:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

  • Initial Acidification: To ensure that both functional groups are fully protonated at the start of the titration, add a known excess of standardized 0.1 M HCl to the analyte solution.

  • Titration Setup: Place the beaker containing the acidified analyte solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the calibrated burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Titration with NaOH:

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH titrant (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue this process, adding smaller increments near the expected equivalence points, until the pH of the solution is high (e.g., pH 12).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The titration curve will show two distinct buffer regions and two equivalence points.

    • The pKa value for each ionizable group is equal to the pH at the midpoint of its corresponding buffer region (i.e., at half the volume of titrant required to reach the equivalence point).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH added. The peaks in the first derivative plot correspond to the equivalence points. The pKa values are the pH values at half the volume of these equivalence points.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution Acidify Acidify Solution with HCl Prep_Analyte->Acidify Setup Set up Titration Apparatus Acidify->Setup Titrate Titrate with NaOH, Recording pH and Volume Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Determine_EP Determine Equivalence Points Plot->Determine_EP Calculate_pKa Calculate pKa values at Half-Equivalence Points Determine_EP->Calculate_pKa

Figure 2: Experimental workflow for the potentiometric titration of this compound.

Significance of pKa in the Context of Drug Development

The estimated pKa values of ~4.5 and ~10.0 for this compound have significant implications for its potential as a drug candidate.

  • Solubility: The zwitterionic form, which is prevalent at physiological pH (~7.4), is likely to have good aqueous solubility due to the presence of charged groups. However, the uncharged forms (at very low or very high pH) would be more lipid-soluble.

  • Permeability and Lipinski's Rule of Five: Lipinski's Rule of Five provides a guideline for predicting the oral bioavailability of a drug candidate. One of the rules relates to the number of hydrogen bond donors and acceptors. The ionization state of the molecule will affect these numbers. In its zwitterionic form, the molecule has both a hydrogen bond donor (>NH⁺) and two hydrogen bond acceptors (COO⁻). The ability to exist in a less polar form is often necessary for passive diffusion across cell membranes.

  • Formulation: The pH of the formulation will need to be carefully controlled to ensure the desired solubility and stability of the drug substance. For an orally administered drug, the significant changes in pH throughout the gastrointestinal tract will influence its dissolution and absorption.

  • Drug-Target Interactions: If the intended biological target has a binding pocket with charged residues, the ionization state of the drug will be critical for achieving optimal binding affinity.

pKa_Significance cluster_properties Physicochemical Properties cluster_development Drug Development Considerations pKa pKa Values Solubility Aqueous Solubility pKa->Solubility Permeability Membrane Permeability pKa->Permeability Target_Binding Target Binding Affinity pKa->Target_Binding Formulation Formulation Strategy Solubility->Formulation ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Permeability->ADME

Figure 3: The central role of pKa in influencing key drug development properties.

Conclusion

The pKa values of this compound are critical physicochemical parameters that govern its behavior in both chemical and biological systems. While this guide has provided estimated values and a robust experimental protocol for their determination, it is imperative for any drug development program to obtain precise experimental data. A thorough understanding and characterization of the ionization behavior of this molecule will enable informed decisions regarding its formulation, optimization of its pharmacokinetic profile, and ultimately, its potential therapeutic efficacy.

References

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. Available at: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. Available at: [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. Available at: [Link]

  • How to Predict pKa | Rowan. Available at: [Link]

  • pKa Prediction in Non-Aqueous Solvents - ChemRxiv. Available at: [Link]

  • pKa prediction from ab initio calculations - Research Outreach. Available at: [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: [Link]

  • What is the percent ionization of an acetic acid solution - Tro 4th Edition Ch 16 Problem 73. Available at: [Link]

Sources

history and development of pyrrolidine-3-acetic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the Pyrrolidine-3-Acetic Acid (P3AA) scaffold, a specialized structural motif in medicinal chemistry. Distinct from its more common cousins—Proline (2-carboxylic acid) and Beta-Proline (3-carboxylic acid)—the P3AA scaffold offers a unique vector for side-chain presentation, serving as a conformationally restricted analogue of


-aminobutyric acid (GABA) and a critical core for peptidomimetics.

The P3AA Scaffold: A Structural Phylogeny

Executive Summary

The pyrrolidine-3-acetic acid scaffold represents a "Goldilocks" zone in conformational restriction. While pyrrolidine-2-acetic acid (homoproline) mimics the


-turn of peptides, the 3-acetic acid isomer mimics the 

-turn and provides a specific distance vector (approx. 5–6 Å) between the basic nitrogen and the distal acidic carbonyl. This geometry is privileged for targeting GABA transporters (GAT) , Integrin receptors (

)
, and Chemokine receptors (CCR5) .
Structural Evolution & Nomenclature

To understand the utility of P3AA, one must place it in the context of its structural relatives:

ScaffoldStructure DescriptionPharmacological Mimicry
Proline Pyrrolidine-2-carboxylic acidPeptide turns, Collagen helix

-Proline
Pyrrolidine-3-carboxylic acidRestricted

-amino acids
Homo-Proline Pyrrolidine-2-acetic acidN-terminal peptide chain extension
P3AA Pyrrolidine-3-acetic acid Restricted GABA, RGD mimetics

Part 1: Synthetic Evolution (The "How")

The synthesis of P3AA has evolved from racemic, harsh cyclizations to elegant, catalytic asymmetric methods.

Historical Route: The Dieckmann Condensation

Early syntheses relied on constructing the ring around the functional groups. A classic approach involves the Dieckmann condensation of amino-diesters. While scalable, this method often yields racemic mixtures requiring tedious resolution.

The Modern Standard: HWE Olefination of 3-Pyrrolidinone

In modern drug discovery, the most robust route utilizes commercially available N-Boc-3-pyrrolidinone . This approach allows for the installation of the acetic acid tail via Horner-Wadsworth-Emmons (HWE) chemistry, followed by asymmetric hydrogenation to set the C3 stereocenter.

Detailed Protocol: Synthesis of (3S)-Pyrrolidine-3-Acetic Acid

This protocol is a self-validating system designed for gram-scale synthesis.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (60% dispersion, 1.2 eq)

  • [Rh(COD)(DIPAMP)]BF4 (1 mol% - Catalyst for Asymmetric Hydrogenation)

  • Solvents: THF (anhydrous), MeOH (degassed)

Step-by-Step Methodology:

  • Olefination (The "Head"):

    • Suspend NaH in anhydrous THF at 0°C under

      
      .
      
    • Dropwise add triethyl phosphonoacetate. Causality: Slow addition prevents thermal runaway and ensures deprotonation without polymerization.

    • Stir for 30 min, then add N-Boc-3-pyrrolidinone in THF.

    • Warm to RT and stir for 4h. Quench with sat.

      
      . Extract (EtOAc), dry (
      
      
      
      ), and concentrate.
    • Checkpoint: NMR should show the vinyl proton signal at ~5.7 ppm.

  • Asymmetric Hydrogenation (The "Heart"):

    • Dissolve the

      
      -unsaturated ester in degassed MeOH.
      
    • Add the Rh-catalyst in a glovebox or under strict Argon counterflow.

    • Pressurize to 50 psi

      
       in a Parr shaker for 12h.
      
    • Mechanism:[1][2][3][4][5][6][7] The DIPAMP ligand directs the facial selectivity of hydride addition, typically yielding the (3S)-isomer with >95% ee.

  • Hydrolysis (The "Tail"):

    • Treat the ester with LiOH (2.0 eq) in THF/H2O (3:1).

    • Acidify to pH 3 with 1M HCl. Extract with DCM.[8]

    • Validation: Chiral HPLC analysis against a racemic standard confirms enantiopurity.

Part 2: Medicinal Chemistry Applications[9][10]

GABAergic System Modulation

P3AA is essentially a cyclic GABA. By locking the flexible GABA chain into a ring, medicinal chemists can probe the specific conformational requirements of GABA transporters (GAT-1 vs. GAT-3).

  • Mechanism: The ammonium head group binds the sodium-binding site of the transporter, while the carboxylate tail interacts with a distal arginine residue. The rigid P3AA scaffold prevents the "collapse" of the molecule, increasing affinity.

  • Key Finding:

    
    -substituted P3AA derivatives have shown nanomolar affinity for GAT-3, a target for antiepileptic drugs.
    
Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) tripeptide sequence is the recognition motif for integrins like


 (angiogenesis) and 

(thrombosis).
  • The Challenge: Linear RGD peptides are rapidly degraded and lack specificity.

  • The P3AA Solution: The pyrrolidine ring acts as a central scaffold (replacing Glycine). The ring nitrogen can be functionalized with a guanidine mimic (Arg equivalent), and the 3-acetic acid tail serves as the Aspartate mimic.

  • Causality: The fixed angle of the 3-position substituents mimics the "kinked" conformation of the RGD loop in its bioactive state.

Part 3: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the divergence between the Classical (Racemic) and Modern (Asymmetric) routes.

Synthesis_Pathways Start N-Boc-3-Pyrrolidinone StepA1 Wittig/HWE (Racemic Olefin) Start->StepA1 Standard Reagents StepB1 HWE Olefination (Unsaturated Ester) Start->StepB1 NaH, Phosphonate StepA2 Pd/C Hydrogenation (Racemic Mixture) StepA1->StepA2 H2, Pd/C Target (3S)-Pyrrolidine-3-acetic acid StepA2->Target Chiral Resolution (Low Yield) StepB2 Rh-DIPAMP Asymmetric Hydrog. StepB1->StepB2 Chiral Catalyst (High ee) StepB2->Target LiOH Hydrolysis

Caption: Comparison of synthetic routes. The Green path (Asymmetric) is preferred for modern drug development due to atom economy and stereocontrol.

Pharmacophore Overlay: GABA vs. P3AA

This diagram demonstrates how the P3AA scaffold rigidly enforces the bioactive conformation of GABA.

Pharmacophore_Overlay cluster_0 Bioactive Conformation GABA_N GABA: Amine (N) GABA_Flex Flexible Alkyl Chain (High Entropy) GABA_N->GABA_Flex P3AA_N P3AA: Ring Nitrogen GABA_N->P3AA_N Pharmacophore Overlap GABA_COOH GABA: Acid (COOH) GABA_Flex->GABA_COOH P3AA_Tail Acetic Acid Tail GABA_COOH->P3AA_Tail Vector Alignment P3AA_Ring Pyrrolidine Ring (Entropy Cost Paid) P3AA_N->P3AA_Ring P3AA_Ring->P3AA_Tail

Caption: Pharmacophore mapping showing how the P3AA scaffold pre-organizes the GABA functional groups, reducing the entropic penalty of binding.

References

  • GABA Transporter Inhibition

    • Title: New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids.[9][10]

    • Source: European Journal of Medicinal Chemistry (2006).
    • URL:[Link]

  • Integrin Antagonists (RGD Mimetics)

    • Title: Non-peptide alpha(v)beta(3) antagonists: identification of potent, chain-shortened RGD mimetics that incorporate a central pyrrolidinone constraint.[11]

    • Source: Bioorganic & Medicinal Chemistry Letters (2003).[11]

    • URL:[Link]

  • Asymmetric Synthesis Protocol

    • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

    • Source: Organic & Biomolecular Chemistry (2012).
    • URL:[Link]

  • Clinical Context (Darifenacin)

    • Title: Darifenacin: a novel, M3-selective muscarinic receptor antagonist for the treatment of overactive bladder.[4]

    • Source: Expert Opinion on Investig
    • URL:[Link]

Sources

Methodological & Application

synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid from pyrrolidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid (also known as 1-propylpyrrolidine-3-acetic acid) starting from pyrrolidine-3-acetic acid . This transformation involves the


-alkylation of a secondary amine in the presence of a free carboxylic acid.

While direct alkylation with propyl halides is possible, it is prone to over-alkylation (quaternization) and esterification side reactions. Therefore, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method known as the Abdel-Magid protocol . This route offers superior selectivity, mild conditions, and tolerance for the zwitterionic nature of the starting material.

Key Applications:

  • Synthesis of GABA (gamma-aminobutyric acid) analogs and Gabapentinoids.

  • Fragment synthesis for GPCR ligands.

  • Neuropharmacology research standards.

Chemical Context & Challenges[1][2]

The Zwitterionic Challenge

The starting material, pyrrolidine-3-acetic acid, exists primarily as a zwitterion (inner salt) at neutral pH.

  • Solubility: Poor in non-polar solvents (DCM, Toluene); moderate to good in water and methanol.

  • Reactivity: The protonated amine (

    
    ) is non-nucleophilic. Successful alkylation requires a solvent system that solubilizes the zwitterion while allowing the amine to exist in equilibrium with its free-base form.
    
Strategic Route Selection
FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Alternative)
Reagents Propionaldehyde, NaBH(OAc)

1-Bromopropane, Base (e.g., K

CO

)
Selectivity High (Mono-alkylation favored)Low (Risk of quaternary ammonium salts)
Side Products Minimal (Borate salts)Esters (O-alkylation), Di-alkylation
Conditions Mild, Room TemperatureElevated Temperature often required

Reaction Mechanism (Reductive Amination)[2][3][4][5][6][7]

The reaction proceeds via the formation of an iminium ion intermediate.[1] The bulky acetoxy groups on the borohydride reduce the electron density on the boron atom, making NaBH(OAc)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 less reactive than NaBH

. This chemoselectivity allows it to reduce the iminium ion (formed in situ) faster than it reduces the aldehyde itself.

ReactionScheme SM Pyrrolidine-3-acetic acid (Zwitterion) Inter Iminium Ion Intermediate SM->Inter + Aldehyde - H2O Aldehyde Propionaldehyde Aldehyde->Inter Product 2-(1-Propyl-3-pyrrolidinyl) acetic acid Inter->Product + NaBH(OAc)3 Hydride Transfer

Figure 1: Mechanistic pathway for the reductive amination of pyrrolidine-3-acetic acid.

Experimental Protocol

Materials & Equipment
  • Starting Material: Pyrrolidine-3-acetic acid (CAS: 35436-64-5).[2]

  • Reagent: Propionaldehyde (freshly distilled if possible).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (95%+).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). Note: MeOH is preferred if solubility of the amino acid is an issue in DCE.

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology

Step 1: Solubilization and Imine Formation

  • Charge a round-bottom flask with Pyrrolidine-3-acetic acid (1.0 equiv, e.g., 1.29 g, 10 mmol).

  • Add Methanol (anhydrous, 20 mL). If the starting material does not dissolve, add Acetic Acid (1-2 equiv) to break the zwitterionic lattice.

  • Add Propionaldehyde (1.2 equiv, 12 mmol, 0.87 mL) dropwise.

  • Stir at room temperature for 30–60 minutes. This allows the equilibrium formation of the iminium species.

Step 2: Reduction 5. Cool the mixture to 0°C (ice bath). Although STAB is mild, controlling the exotherm minimizes side reactions. 6. Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 15 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Stir for 4–16 hours. Monitor reaction progress via LC-MS (looking for M+H = 172.1).

Step 3: Quenching 9. Quench the reaction by adding Water (5 mL) or saturated aqueous NaHCO


 until gas evolution (H

) ceases. 10. Adjust pH to ~5–6 with dilute HCl or NaOH as needed to ensure the product is in its zwitterionic or free acid form, depending on the purification strategy.

Purification & Workup (The Critical Phase)

Isolating a polar, water-soluble zwitterionic product from boron salts is the most challenging step.[2] Standard extraction often fails because the product remains in the aqueous phase.[2]

Method A: Ion Exchange Chromatography (Recommended)

This method yields the highest purity by desalting the product.[2]

  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex 50WX8 or Amberlite IR-120 ). Wash the resin with water.[2][3]

  • Loading: Load the quenched aqueous reaction mixture onto the column.

  • Washing: Elute with Distilled Water (3–5 column volumes).

    • Purpose: This washes away the boric acid, sodium acetate, and excess aldehyde/propionaldehyde. The amino acid product remains bound to the resin.

  • Elution: Elute the product using 1M - 2M Aqueous Ammonia (NH

    
    OH) .
    
    • Mechanism:[4][5] The ammonia deprotonates the resin, displacing the amino acid product.[2]

  • Isolation: Collect ninhydrin-positive fractions (or monitor by TLC). Concentrate the ammoniacal fractions in vacuo.

  • Lyophilization: Freeze-dry the residue to obtain the product as a white powder.

Method B: Isoelectric Precipitation (Scale-dependent)

If the concentration is high enough:

  • Concentrate the reaction mixture to a minimum volume.

  • Adjust pH to the Isoelectric Point (pI) of the product (predicted pI

    
     6.0–6.5).
    
  • Add cold Acetone or Ethanol to induce precipitation.

  • Filter the solid.[2] Note: This method may trap inorganic salts.

WorkupFlow RxnMix Crude Reaction Mixture (Aq. Phase) Dowex Load on Dowex 50W (Cation Exchange) RxnMix->Dowex Wash Elute with Water Dowex->Wash Elute Elute with 2M NH4OH Dowex->Elute Step 2 Waste Waste: Boron salts, Aldehyde Wash->Waste ProductSol Product in NH4OH Elute->ProductSol Final Lyophilize -> White Solid ProductSol->Final

Figure 2: Purification workflow using Ion Exchange Chromatography.

Analytical Characterization Standards

To validate the synthesis, the following data should be obtained:

  • LC-MS:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: H

      
      O (0.1% Formic Acid) / MeCN.
      
    • Target Mass:

      
       Da.
      
  • 1H NMR (D

    
    O or CD
    
    
    
    OD):
    • Diagnostic triplet for the terminal methyl of the propyl group (

      
       ppm).
      
    • Multiplet for the methine proton at the ring junction.

    • Absence of aldehyde proton (

      
       ppm).
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during extraction.[2]Do not use liquid-liquid extraction.[2] Use Ion Exchange (Method A).
Residual Aldehyde Incomplete reduction or excess reagent.Ensure 1.2 equiv aldehyde. The water wash in Ion Exchange removes this.[2]
Over-alkylation Presence of dipropyl species (unlikely with STAB).Verify reagent stoichiometry. Ensure temperature was kept low during STAB addition.
Gumming/Oiling Boron-amine complexes.[2]Ensure thorough quenching with MeOH or dilute acid before workup.[2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][1][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[4][7][1][6][8] Encyclopedia of Reagents for Organic Synthesis. Link

  • Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles. Industrial & Engineering Chemistry Research, 35(10), 3665–3672. (Context on zwitterion handling). Link

  • Sino Biological. Ion Exchange Chromatography (IEX) Steps in Protein/Amino Acid Purification. Link

Sources

Synthesis of 1-Propyl-3-pyrrolidinyl Acetic Acid via Reductive Amination: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid, a valuable building block in medicinal chemistry and drug development. The described method utilizes a direct, one-pot reductive amination procedure, reacting 3-pyrrolidinyl acetic acid with propionaldehyde in the presence of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide offers in-depth explanations of the reaction mechanism, experimental choices, and purification strategies, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrrolidines and the Power of Reductive Amination

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, N-alkylation of the pyrrolidine ring, as in the target molecule 1-propyl-3-pyrrolidinyl acetic acid, allows for the fine-tuning of pharmacological properties.

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable and often high-yielding alternative to direct alkylation of amines, which can be plagued by overalkylation.[3] This powerful transformation involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3] The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for this purpose due to its mild nature, high selectivity, and broad functional group tolerance.[3][4][5] Unlike more aggressive reducing agents, STAB is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines.[4][6]

This application note will detail a robust and reproducible protocol for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid, leveraging the efficiency and selectivity of STAB-mediated reductive amination.

Reaction Mechanism and Rationale

The reductive amination of 3-pyrrolidinyl acetic acid with propionaldehyde proceeds through a well-established mechanism. The key steps are outlined below:

Reductive_Amination_Mechanism Reactants 3-Pyrrolidinyl Acetic Acid (Amine) + Propionaldehyde (Carbonyl) Imine_Formation Imine/ Iminium Ion Formation Reactants->Imine_Formation Condensation (-H₂O) Reduction Reduction by NaBH(OAc)₃ Imine_Formation->Reduction Hydride Transfer Product 1-Propyl-3-pyrrolidinyl Acetic Acid Reduction->Product

Caption: General mechanism of reductive amination.

  • Imine/Iminium Ion Formation: The secondary amine of 3-pyrrolidinyl acetic acid nucleophilically attacks the carbonyl carbon of propionaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion. The reaction is often catalyzed by mild acid, and in this case, the acetic acid byproduct from the sodium triacetoxyborohydride can serve this purpose.[3][5]

  • Reduction: Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product, 1-propyl-3-pyrrolidinyl acetic acid. The rate of reduction of the iminium ion by STAB is significantly faster than the reduction of the starting aldehyde, which is key to the success of this one-pot procedure.[7]

Choice of Reagents and Conditions:

  • Sodium Triacetoxyborohydride (STAB): As mentioned, STAB is the ideal reducing agent for this transformation. Its mildness prevents the reduction of the carboxylic acid functionality and the starting aldehyde.[4][8]

  • Solvent: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with STAB.[5][9] It is an aprotic solvent that does not react with the reducing agent. Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.[6] Methanol is generally not recommended as it can react with STAB.[9]

  • Stoichiometry: A slight excess of the reducing agent is typically used to ensure complete conversion of the intermediate iminium ion.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Pyrrolidinyl acetic acid hydrochloride≥98%Commercially Available
Propionaldehyde≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)97%Commercially AvailableMoisture sensitive
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially AvailableTo neutralize the hydrochloride salt
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor work-up
Sodium sulfate (Na₂SO₄)AnhydrousFor drying
Diethyl etherACS GradeFor precipitation/crystallization
Hydrochloric acid (HCl)ConcentratedFor salt formation (optional)

3.2. Step-by-Step Procedure

Protocol_Workflow Start Start: Combine Reactants Reaction Reaction at Room Temperature Start->Reaction Add STAB portion-wise Quench Quench with Saturated NaHCO₃ Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (e.g., Column Chromatography or Crystallization) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid.

  • Preparation of the Free Amine: To a round-bottom flask equipped with a magnetic stir bar, add 3-pyrrolidinyl acetic acid hydrochloride (1.0 eq). Dissolve it in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add triethylamine (1.1 eq) dropwise to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.

  • Addition of Aldehyde: To the resulting mixture, add propionaldehyde (1.2 eq) and stir for an additional 30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Reductive Amination: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An increase in temperature may be observed. The reaction is typically stirred at room temperature for 4-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or additional DCE (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product can be purified by several methods depending on the purity and the desired final form.

  • Column Chromatography: Purification via silica gel column chromatography using a gradient of methanol in dichloromethane (often with a small percentage of ammonium hydroxide to prevent streaking of the amine product) is a common and effective method.

  • Crystallization/Precipitation: The product can often be precipitated or crystallized from a suitable solvent system. For example, dissolving the crude product in a minimal amount of a polar solvent and adding a non-polar solvent like diethyl ether or hexanes can induce precipitation.

  • Acid-Base Extraction: An alternative purification strategy involves an acid-base workup. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the product is re-extracted into an organic solvent.[10][11]

Characterization

The identity and purity of the final product, 1-propyl-3-pyrrolidinyl acetic acid, should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the aldehyde and/or reducing agent.

  • Side Reactions: Over-reduction of the carboxylic acid is generally not an issue with STAB. However, if impurities are observed, careful analysis by LC-MS can help identify their source.

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure that anhydrous solvents and proper inert atmosphere techniques are used for optimal results.[9]

  • Alternative Reducing Agents: While STAB is highly recommended, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, though it is more toxic.[3] Sodium borohydride (NaBH₄) can be employed in a two-step process where the imine is pre-formed and then reduced.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1-propyl-3-pyrrolidinyl acetic acid via reductive amination. By employing sodium triacetoxyborohydride, this method offers a mild, selective, and efficient route to this valuable synthetic intermediate. The detailed procedural steps, coupled with explanations of the underlying chemical principles, are intended to enable researchers to successfully implement this protocol in their own laboratories.

References

  • Myers, A. M. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Magid, A. F. A. (2001). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Nguyen, T. V., & Bui, T. H. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Chemistry Central Journal, 16(1), 118. [Link]

  • Heth, E. M., et al. (2020). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 85(15), 9835–9848. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Helm, R. V., Lanum, W. J., Cook, G. L., & Ball, J. S. (1958). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 62(7), 858–860. [Link]

  • Sweeney, J. B., & Doulcet, J. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • ResearchGate. How can I seperate pyrrolidine?. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. [Link]

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • Reddit. I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. [Link]

  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(20), 6764–6765. [Link]

Sources

Application Note & Protocol: Selective N-Alkylation of Pyrrolidine-3-Acetic Acid with Propyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] N-alkylation of pyrrolidine derivatives is a fundamental transformation for modulating their pharmacological properties.[2] This document provides a comprehensive, field-tested protocol for the selective N-alkylation of pyrrolidine-3-acetic acid with propyl iodide. We address the unique challenges posed by the substrate's dual functionality—a nucleophilic secondary amine and an acidic carboxylic acid—by employing a sterically hindered, non-nucleophilic base. This method is designed to minimize common side reactions, such as the formation of quaternary ammonium salts, ensuring a high yield of the desired tertiary amine product.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles and Mechanistic Rationale

The core transformation is a direct nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary amine nitrogen of pyrrolidine-3-acetic acid acts as the nucleophile, attacking the electrophilic carbon of propyl iodide. Iodide is an excellent leaving group, facilitating the reaction.

A critical consideration is the presence of the carboxylic acid moiety and the hydroiodic acid (HI) generated as a byproduct. Both will protonate the starting amine or the product, rendering them non-nucleophilic. Therefore, a base is required to scavenge the acid produced.

Choice of Base: A Critical Decision Standard bases like sodium hydroxide or potassium carbonate can be problematic. They can lead to complex mixtures or solubility issues with the zwitterionic amino acid. Primary or secondary amine bases could compete in the alkylation. The optimal choice is a sterically hindered, non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (Hünig's base).[3] Its bulk prevents it from acting as a nucleophile toward the propyl iodide, and it is highly effective at neutralizing the generated HI, driving the reaction to completion without promoting the formation of undesired quaternary ammonium salts.[3]

Reaction Mechanism: The reaction proceeds in two main steps:

  • Nucleophilic Attack (SN2): The pyrrolidine nitrogen attacks the propyl iodide, displacing the iodide ion and forming a new Carbon-Nitrogen bond. This results in a protonated tertiary ammonium intermediate.

  • Deprotonation: The non-nucleophilic base (Hünig's base) deprotonates the ammonium intermediate to yield the neutral N-propyl-pyrrolidine-3-acetic acid product and diisopropylethylammonium iodide salt.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Pyrrolidine Pyrrolidine-3-acetic Acid (Nucleophile) TransitionState SN2 Transition State Pyrrolidine->TransitionState Nucleophilic Attack PropylIodide Propyl Iodide (Electrophile) PropylIodide->TransitionState Base Hünig's Base (Non-nucleophilic) Product N-Propyl-pyrrolidine-3-acetic Acid Base->Product Deprotonation TransitionState->Product Forms C-N bond Salt Protonated Base (DIPEA·HI)

Caption: SN2 mechanism for the N-alkylation of pyrrolidine-3-acetic acid.

Safety & Hazard Analysis

All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]

ChemicalCAS No.Hazard Summary
Propyl Iodide 107-08-4Flammable liquid and vapor .[5] Toxic if inhaled, causes skin and serious eye irritation.[5] May cause respiratory irritation. Keep away from heat, sparks, and open flames.[4][5]
Pyrrolidine-3-acetic acid 70903-10-9May cause skin, eye, and respiratory irritation. Handle with care.
N,N-Diisopropylethylamine 7087-68-5Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
Acetonitrile 75-05-8Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Detailed Experimental Protocol

This protocol is based on a general and efficient method for the direct N-alkylation of secondary amines.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Pyrrolidine-3-acetic acid≥97%e.g., Sigma-Aldrich
Propyl Iodide99%, stabilizede.g., Acros OrganicsStore protected from light.
N,N-Diisopropylethylamine≥99.5% (Hünig's base)e.g., Sigma-AldrichRedistill if necessary.
Acetonitrile (MeCN)Anhydrous, ≥99.8%e.g., Sigma-AldrichSolvent for the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction/chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Deionized WaterFor work-up.
Anhydrous Magnesium SulfateFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask (e.g., 50 mL) with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Magnetic stir plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure

1. Reactor Setup:

  • Place a 50 mL oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Causality: An inert atmosphere prevents moisture from interfering with the reaction and potential side reactions with air.

2. Reagent Addition:

  • To the flask, add pyrrolidine-3-acetic acid (e.g., 1.29 g, 10.0 mmol, 1.0 eq.).

  • Add anhydrous acetonitrile (20 mL).

  • Add N,N-diisopropylethylamine (2.6 mL, 15.0 mmol, 1.5 eq.). Stir the mixture until the solid dissolves.

  • Causality: Adding the base ensures that the amine remains deprotonated and nucleophilic. Using a 1.5 molar excess ensures complete neutralization of the HI byproduct.

  • Slowly add propyl iodide (1.07 mL, 11.0 mmol, 1.1 eq.) to the stirred solution at room temperature.

  • Causality: A slight excess of the alkylating agent helps drive the reaction to completion. Addition is done slowly to control any potential exotherm.

3. Reaction and Monitoring (Self-Validation):

  • Stir the reaction mixture at room temperature for 12-24 hours.[6] Gentle heating (40-50 °C) can be applied if the reaction is slow, but room temperature is often sufficient.[3]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 10:1 Dichloromethane:Methanol with 1% acetic acid.
    • Visualization: Ninhydrin stain (for the starting material) and KMnO₄ stain (for the product).
    • The starting material (amino acid) will likely remain near the baseline (Rf ~0.1), while the less polar product will have a higher Rf value (e.g., ~0.4). The reaction is complete when the starting material spot is no longer visible by TLC.

4. Work-up and Isolation:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a 5% aqueous citric acid solution (2 x 25 mL) to remove excess Hünig's base.

  • Wash with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Causality: The acidic wash protonates and removes the basic Hünig's base into the aqueous layer. The brine wash removes residual water.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-propyl-pyrrolidine-3-acetic acid as a solid or viscous oil.

Characterization (Self-Validation)

Confirm the structure and purity of the final product using the following methods:

  • ¹H and ¹³C NMR: To confirm the covalent structure and the presence of the propyl group.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 172.23 g/mol ).

  • FT-IR Spectroscopy: To observe the characteristic stretches for the carboxylic acid and tertiary amine.

Quantitative Data and Workflow Summary

Reaction Parameters
ParameterValueRationale
Pyrrolidine-3-acetic acid1.0 eq.Limiting reagent.
Propyl Iodide1.1 eq.Slight excess to ensure full conversion.[3]
Hünig's Base1.5 eq.Sufficient to neutralize HI byproduct.[3]
SolventAcetonitrileAprotic polar solvent, good for SN2.[3]
TemperatureRoom TemperatureMild conditions sufficient for reactive iodide.
Reaction Time12-24 hMonitored by TLC.[6]
Expected Yield75-90%Typical for this type of transformation.
Experimental Workflow Diagram

Experimental_Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Reagent Addition (Substrate, Base, Solvent, then Alkyl Halide) A->B C 3. Reaction at RT (12-24 h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Work-up (Solvent Removal, Extraction) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product (N-Propyl-pyrrolidine-3-acetic acid) G->H

Caption: A summary of the experimental workflow from setup to final product.

Troubleshooting

  • Low or No Conversion: If the starting material persists, ensure the propyl iodide and Hünig's base are of high quality. Gentle heating (40-50 °C) can be applied to increase the reaction rate.

  • Formation of Side Products: If multiple spots appear on the TLC, over-alkylation to the quaternary salt may be occurring, though this is minimized by the choice of base.[3] Ensure the stoichiometry of the propyl iodide is not excessive (max 1.1-1.2 eq.).

  • Difficult Purification: The zwitterionic nature of the product can sometimes cause streaking on silica gel columns. Adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can improve peak shape.

References

  • PROPYL IODIDE FOR SYNTHESIS - Loba Chemie. [Link]

  • DeIuliis, G. N., et al. (2011). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

  • N-PROPYL IODIDE - Sdfine. (2018). SDFine-Chem Limited. [Link]

  • SAFETY DATA SHEET PROPIDIUM IODIDE - Bio-Rad. [Link]

  • Ayesa, S., et al. (2008). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Organic Chemistry Portal. [Link]

  • Amination - Fisher Scientific. Fisher Scientific. [Link]

  • Alkylation of Amines. University of Calgary. [Link]

  • Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • PTC C-Alkylation of a 3-Pyrrolidinone. PTC Organics. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Identification of Pyrrolidine-3-Acetic Acid Derived Oximes as Potent Inhibitors of Γ-Aminobutyric Acid Transporter 1. Amanote Research. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. ResearchGate. [Link]

Sources

Introduction: The Significance of the N-Propyl Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Propyl Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and drug candidates.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding make it a valuable component for modulating pharmacokinetic and pharmacodynamic properties. The introduction of an N-propyl group to this heterocycle can significantly influence a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. Consequently, mastering the synthesis of N-propyl pyrrolidine derivatives is a crucial skill for chemists engaged in drug discovery and development.

This guide provides a detailed overview of the primary synthetic strategies for preparing N-propyl pyrrolidine derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent selection, and the practical considerations for successful implementation in a research setting.

Strategic Overview: Pathways to N-Propylation

The synthesis of an N-propyl pyrrolidine derivative can be approached in two fundamental ways: by functionalizing a pre-existing pyrrolidine ring or by constructing the ring with the N-propyl group already incorporated. The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the pyrrolidine ring, and scalability requirements. The most common and versatile methods include direct alkylation, reductive amination, and the "borrowing hydrogen" methodology.

Synthetic_Strategy_Overview Start Desired N-Propyl Pyrrolidine Derivative Direct_Alkylation Direct N-Alkylation (Pyrrolidine + Propyl Halide) Start->Direct_Alkylation Simple, directness is key Reductive_Amination Reductive Amination (e.g., Pyrrolidine + Propanal) Start->Reductive_Amination High selectivity needed; carbonyl precursors available Borrowing_Hydrogen Borrowing Hydrogen (Pyrrolidine + Propanol) Start->Borrowing_Hydrogen Green chemistry focus; alcohol as alkyl source Ring_Construction Ring Construction Methods (e.g., [3+2] Cycloaddition) Start->Ring_Construction Complex substitution required; building from acyclic precursors Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Pyrrolidine Pyrrolidine Hemiaminal Hemiaminal Intermediate Pyrrolidine->Hemiaminal Propanal Propanal Propanal->Hemiaminal Iminium Iminium Ion + H₂O Hemiaminal->Iminium Dehydration Product N-Propyl Pyrrolidine Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of reductive amination.

Protocol 2: Synthesis of N-Propyl Pyrrolidine via Reductive Amination

This protocol uses sodium triacetoxyborohydride for a controlled, one-pot synthesis.

Materials:

  • Pyrrolidine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrrolidine (1.0 equiv.) in DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add propanal (1.0-1.2 equiv.). A catalytic amount of acetic acid can be added to facilitate iminium formation, but is often not necessary.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv.). The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-propyl pyrrolidine can be purified by column chromatography or distillation.

Method 3: N-Alkylation via "Borrowing Hydrogen" Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful and green chemical process for N-alkylation. [4]It uses alcohols as alkylating agents, with water being the only byproduct. This method avoids the use of stoichiometric organometallic reagents or wasteful alkyl halides.

Catalytic Cycle:

  • Oxidation: A transition metal catalyst (typically Ru or Ir-based) reversibly oxidizes the primary alcohol (n-propanol) to the corresponding aldehyde (propanal), "borrowing" two hydrogen atoms.

  • Condensation: The in-situ generated aldehyde reacts with the amine (pyrrolidine) to form an iminium ion.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the iminium ion, reducing it to the final N-propylated amine and regenerating the catalyst.

Borrowing_Hydrogen_Cycle Catalyst [Ru]-H₂ (Active Catalyst) Propanal Propanal (R-CHO) Catalyst->Propanal - H₂ Propanol n-Propanol (R-CH₂OH) Iminium Iminium Ion [R'₂N=CHR]⁺ Propanal->Iminium + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine (R'₂NH) Product N-Propyl Pyrrolidine (R'₂N-CH₂R) Iminium->Product + [Ru]-H₂ Ru_cat [Ru] (Pre-catalyst) Product->Ru_cat - [Ru] Ru_cat->Catalyst Activation

Caption: Catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Protocol 3: Ruthenium-Catalyzed N-Propylation with n-Propanol

This protocol is a representative example based on established literature procedures for Ru-catalyzed N-alkylation of amines with alcohols. [4] Materials:

  • Pyrrolidine

  • n-Propanol (can be used as both reagent and solvent)

  • Ruthenium catalyst, e.g., [Ru(p-cymene)Cl₂]₂

  • Bidentate phosphine ligand, e.g., dppf (1,1'-Bis(diphenylphosphino)ferrocene) or DPEphos

  • Base, e.g., Potassium tert-butoxide (KOtBu)

  • Toluene (if n-propanol is not the solvent)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the ruthenium pre-catalyst (e.g., 0.5 mol % [Ru(p-cymene)Cl₂]₂) and the phosphine ligand (e.g., 1.1 mol % dppf).

  • Add the base (e.g., 5 mol % KOtBu).

  • Add pyrrolidine (1.0 equiv.) and an excess of n-propanol (which can also serve as the solvent). Alternatively, use 1.5-2.0 equivalents of n-propanol in a solvent like toluene.

  • Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Data Presentation: Comparison of Synthetic Routes

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Pyrrolidine, Propyl Halide, Base (K₂CO₃)80°C, MeCNSimple setup, readily available reagents. [5]Risk of over-alkylation, use of toxic halides. [6]
Reductive Amination Pyrrolidine, Propanal, NaBH(OAc)₃Room Temp, DCMHigh selectivity, mild conditions, broad substrate scope. [7]Requires handling of aldehydes, stoichiometric reductant.
Borrowing Hydrogen Pyrrolidine, n-Propanol, Ru/Ir Catalyst100-120°C, TolueneHigh atom economy, green (water byproduct), uses safe alcohols. [4]Requires expensive metal catalysts and ligands, higher temperatures.
From γ-Butyrolactone γ-Butyrolactone, Propylamine; then LiAlH₄250-290°C; then RefluxGood for industrial scale-up of N-propyl-2-pyrrolidinone. [8]Multi-step for pyrrolidine, harsh conditions, potent reductants needed.

Conclusion

The synthesis of N-propyl pyrrolidine derivatives can be achieved through several robust methods. Direct alkylation offers simplicity but is hampered by selectivity issues. For laboratory-scale synthesis requiring high purity and control, reductive amination with reagents like sodium triacetoxyborohydride is often the method of choice due to its mild conditions and high efficiency. For applications where green chemistry and atom economy are paramount, the "borrowing hydrogen" methodology presents a state-of-the-art alternative, using benign alcohols as alkylating agents. The selection of the optimal synthetic route requires a careful evaluation of the specific substrate, desired scale, and available resources.

References

  • ResearchGate. (n.d.). Intramolecular α-alkylation of C(2)-linked pyrrolidine by catalytic... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. Retrieved from [Link]

  • ChemRxiv. (2020, July 30). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. Retrieved from [Link]

  • PubMed. (2023, September 15). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

  • ACS Publications. (2009, January 21). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Retrieved from [Link]

  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. Retrieved from [Link]

  • Semantic Scholar. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Advanced Application Note: 2-(1-Propyl-3-pyrrolidinyl)acetic Acid in Pharmaceutical Synthesis

[1][2]

Part 1: Executive Summary & Strategic Value

2-(1-Propyl-3-pyrrolidinyl)acetic acid is a versatile heterocyclic building block extensively utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and Selective Estrogen Receptor Degraders (SERDs).[1][2] Its structural value lies in its dual functionality:

  • The Pyrrolidine Ring (Pharmacophore): Acts as a semi-rigid scaffold that mimics the proline turn, often critical for fitting into hydrophobic pockets of receptors (e.g., Dopamine D2/D3, Muscarinic).[2]

  • The Propyl Group (Lipophilicity Tuner): The N-propyl substituent modulates the basicity of the amine (pKa ~9.[1][2]5) and provides a hydrophobic handle for van der Waals interactions.[2]

  • The Acetic Acid Tail (Linker): A carboxylate handle allowing for facile amide coupling to complex aryl or heteroaryl cores, extending the molecule to reach secondary binding sites.[2]

This guide details the handling, synthesis, and application of this intermediate, focusing on its role in optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability .[2]

Part 2: Technical Specifications & Chemical Profile[1][2]

Before initiating synthesis, researchers must understand the zwitterionic nature of this molecule.[2]

PropertySpecificationCritical Note
CAS Number 1220036-09-8Verify isomer (Racemic vs. Enantiopure 3S/3R).
Formula C9H17NO2MW: 171.24 g/mol
Physical State Solid / Viscous OilHighly hygroscopic due to zwitterionic character.[2]
pKa (Acid) ~4.2 (Carboxylic Acid)Exists as carboxylate at physiological pH.[1][2]
pKa (Base) ~9.8 (Tertiary Amine)Protonated at physiological pH (Cation-pi interactions).[1][2]
Solubility Water, Methanol, DCMPoor solubility in non-polar solvents (Hexane/Ether) as a zwitterion.[2]
Stability GoodAvoid strong oxidizers.[2] Store under inert gas to prevent N-oxide formation.
Handling Precaution: The Zwitterion Effect

In its neutral form, the molecule exists as an internal salt (zwitterion).[2] This makes it difficult to extract into organic solvents from aqueous media at neutral pH.[2]

  • To extract into organic phase: Adjust aqueous pH to Isoelectric Point (pI) or slightly basic (pH ~10-11) to suppress the ammonium charge, although the carboxylate will then be ionized.[2]

  • Preferred Method: Isolate as the Hydrochloride salt or use directly in aqueous/organic mixtures for coupling.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate (Self-Reliance)

Use this protocol if the specific enantiomer is unavailable commercially or prohibitively expensive.[1][2]

Objective: Synthesize 2-(1-propylpyrrolidin-3-yl)acetic acid from 2-(pyrrolidin-3-yl)acetic acid via Reductive Amination.

Reagents:

  • Starting Material: 2-(Pyrrolidin-3-yl)acetic acid (or its methyl ester).[1][2]

  • Aldehyde: Propionaldehyde (Propanal).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH3CN.[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

  • Additive: Acetic Acid (glacial).[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(pyrrolidin-3-yl)acetic acid methyl ester (1.0 equiv) in DCE (0.2 M concentration). Note: Using the ester prevents side reactions with the carboxylic acid.[2]

  • Imine Formation: Add Propionaldehyde (1.2 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 30 minutes to form the iminium ion.[2]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+1 = 186 for ester).[1][2]

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1][2] Dry organic layer over MgSO4 and concentrate.[2][3][4]

  • Hydrolysis (If using ester): Dissolve residue in THF/Water (1:1).[1][2] Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Purification: Neutralize with 1N HCl to pH ~6. Evaporate solvent.[2] Purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).

Protocol B: Amide Coupling (The "Workhorse" Application)

This is the primary application: attaching the scaffold to a drug core (e.g., an aniline or amine-heterocycle).[1][2]

Context: Used to synthesize SERD candidates or Kinase inhibitors where the pyrrolidine tail improves solubility.[2]

Reagents:

  • Acid: this compound (1.0 equiv).[1][2]

  • Amine: Target Core (e.g., Aniline derivative) (1.0 equiv).[2]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[1][2]

  • Solvent: DMF or DMF/DCM (1:1).[1][2]

Procedure:

  • Activation: In a dry vial, dissolve the Acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv).[1][2]

  • Coupling: Add HATU (1.2 equiv). Stir for 5 minutes to form the activated ester (O-At ester).[1][2]

  • Addition: Add the Amine (Target Core) (1.0 equiv).

  • Incubation: Stir at RT for 2–12 hours.

    • Troubleshooting: If the amine is unreactive (electron-deficient aniline), heat to 50°C or switch to T3P (50% in EtOAc) as the coupling agent.[1][2]

  • Workup: Dilute with EtOAc. Wash with water (3x) and Brine (1x).[1][2]

    • Note: The product will likely be basic.[2] Do not wash with strong acid, or you will lose the product to the aqueous layer.[2]

  • Validation: Verify by 1H NMR . Look for the characteristic propyl triplet (~0.87 ppm) and the pyrrolidine ring multiplets.[2]

Part 4: Visualization of Strategic Pathways

The following diagram illustrates the retrosynthetic logic and downstream utility of the scaffold in drug discovery.

Gcluster_synthesisSynthesis of the Intermediatecluster_applicationPharmaceutical ApplicationsStart3-Pyrrolidineacetic Acid(Secondary Amine)Intermediate2-(1-Propyl-3-pyrrolidinyl)acetic acid(The Scaffold)Start->IntermediateReductiveAminationReagentPropionaldehyde+ STABReagent->IntermediateCouplingAmide Coupling(HATU/DIPEA)Intermediate->CouplingGPCRGPCR Ligands(Dopamine/Muscarinic)Improved BindingCoupling->GPCRSERDSERD Candidates(Estrogen Receptor)Lower LogDCoupling->SERDKinaseKinase Inhibitors(PI3K Delta)Solubility HandleCoupling->Kinase

Caption: Workflow depicting the synthesis of the scaffold and its divergence into three major therapeutic classes.[1][2]

Part 5: Case Study & Mechanism

Application in SERD Development (Breast Cancer)

A pivotal study published in ACS Medicinal Chemistry Letters demonstrated the utility of this scaffold.[2]

  • Challenge: Developing an oral Selective Estrogen Receptor Degrader (SERD) with high potency but low lipophilicity (LogD) to improve metabolic stability.

  • Solution: Replacing a proximal hydroxyl moiety on the drug core with the 2-(1-propylpyrrolidin-3-yl)acetic acid side chain.[1][2]

  • Outcome:

    • Metabolic Stability: The carboxylic acid/amide linkage provided a stable metabolic handle compared to labile ethers.[2]

    • Potency: The propyl-pyrrolidine group maintained high degradation potency (0.2–8 nM) by mimicking the interactions of the original alkyl chain while adding a solubilizing amine.[1][2]

Part 6: Quality Control & Analytical Methods[2]

1. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (Weak chromophore) or MSD (SIM mode: m/z 172).[1][2]

  • Note: The molecule is polar; expect early elution (RT ~1-3 min).

2. NMR Validation (CDCl3)

  • Key Diagnostic Signals:

    • 
       0.9 ppm (t, 3H): Methyl of the propyl group.[2]
      
    • 
       2.3–3.0 ppm (m, 6H): Pyrrolidine ring protons + N-methylene of propyl.[2]
      
    • 
       10.0+ ppm (br s, 1H): Carboxylic acid proton (if not zwitterionic salt).[2]
      

References

  • El-Awa, A., et al. (2019).[2] Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD).[1][2][4] ACS Medicinal Chemistry Letters.[2] Link[1][2]

  • BLD Pharm. (2024).[2][5] Product Data Sheet: 2-(1-Propylpyrrolidin-3-yl)acetic acid (CAS 1220036-09-8).[1][2]Link[1][2]

  • Kushwaha, R. N., et al. (2016).[2] Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Bioorganic & Medicinal Chemistry / PMC.[2] Link

  • PubChem. (2024).[2] Compound Summary: 2-(1-Benzyl-3-pyrrolidinyl)acetic acid (Analogous Structure Data).[1][2] National Library of Medicine.[2] Link

  • Kashyap, A., et al. (2015).[2] Purine inhibitors of human phosphatidylinositol 3-kinase delta.[1][2] US Patent Application US20150353552A1.[2] Link

peptide coupling conditions for 2-(1-Propyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Peptide Coupling Strategies for 2-(1-Propyl-3-pyrrolidinyl)acetic acid

Application Note Summary: The successful incorporation of structurally complex amino acids is a critical challenge in modern peptide synthesis and drug development. This compound, a proline analogue characterized by N-alkylation and a β-substituted acetic acid moiety, presents significant steric hindrance that can impede standard peptide coupling protocols. This guide provides a comprehensive analysis of the challenges associated with this substrate and details robust, field-proven protocols to achieve high-yield, low-racemization amide bond formation. We will explore the mechanistic rationale behind the selection of potent coupling reagents, including uronium and phosphonium salts, and provide optimized, step-by-step procedures for researchers and process chemists.

The Challenge: Understanding the Steric and Electronic Profile

This compound is a non-canonical amino acid with two key structural features that complicate peptide coupling:

  • N-Alkylation: The n-propyl group on the pyrrolidine nitrogen transforms the secondary amine of the proline scaffold into a tertiary amine. In the context of a growing peptide chain, the N-terminal amine of this residue would be a secondary amine, which is significantly less nucleophilic and more sterically crowded than a primary amine.

  • Steric Hindrance: The combination of the five-membered ring and the adjacent n-propyl group creates a sterically demanding environment around the carboxylic acid. This bulkiness can physically block the approach of the amine component and slow the rate of acylation.

These factors necessitate the use of highly efficient coupling reagents that can overcome the high activation energy barrier of the reaction. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) may prove insufficient, leading to low yields or failed reactions.[1]

Mechanistic Overview of Advanced Coupling Reagents

To address sterically demanding couplings, in-situ activating reagents, primarily uronium/aminium and phosphonium salts, are the preferred choice.[2] They operate by converting the carboxylic acid into a highly reactive ester intermediate, which is then readily attacked by the amine component.

Coupling_Mechanisms

As shown in Figure 1, both pathways generate an activated species, but the onium salt pathway is generally more efficient and rapid, making it ideal for challenging substrates.[3] The key is the formation of a highly reactive OAt or OBt active ester that can effectively acylate even poorly nucleophilic or sterically blocked amines.[4][5]

Recommended Coupling Protocols

The following protocols are designed for solution-phase synthesis. For solid-phase peptide synthesis (SPPS), reagent equivalencies are typically increased relative to resin loading (e.g., 3-5 equivalents).[5]

Protocol 1: HATU/DIPEA Coupling (High Efficiency)

HATU is a third-generation uronium salt renowned for its high coupling efficiency and low rate of racemization, attributed to the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[3][4] This is often the first-choice reagent for difficult couplings.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture. Rationale: A non-nucleophilic base is crucial. Two equivalents are needed to deprotonate the carboxylic acid and neutralize the released HOAt, and an additional equivalent is needed if the amine component is a hydrochloride salt.[5][6]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical to ensure the complete formation of the reactive OAt-active ester.[4]

  • Add the amine component (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2 to 18 hours.

  • Monitor reaction progress via TLC or LC-MS.[4]

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

HATU_Workflow

Protocol 2: PyBOP/DIPEA Coupling (Phosphonium Salt Alternative)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly effective for hindered couplings and is a good alternative to uronium salts.[2][6] It does not carry the risk of guanidinylation of the free amine, which can sometimes be a side reaction with uronium reagents if they are used in large excess.[2][7]

Materials:

  • This compound (1.0 eq)

  • Amine component (1.1 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine component (1.1 eq), and PyBOP (1.1 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the cooled solution. Rationale: The base is required to form the carboxylate anion, which initiates the attack on the phosphonium reagent, and to neutralize the HOBt byproduct.[6]

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours.

  • Monitor reaction progress via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent. Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Protocol 3: EDC/Oxyma Coupling (Carbodiimide Method)

For a more cost-effective, albeit potentially slower, approach, a carbodiimide can be used in conjunction with an advanced additive like OxymaPure (Ethyl cyanohydroxyiminoacetate). Oxyma is as effective as HOBt at suppressing racemization but lacks the explosive potential of benzotriazole-based additives.[3]

Materials:

  • This compound (1.0 eq)

  • Amine component (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • OxymaPure (1.2 eq)

  • DIPEA (if amine is a salt) (1.1 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine component (1.1 eq), and Oxyma (1.2 eq) in anhydrous DMF or DCM.

  • If the amine component is a hydrochloride salt, add DIPEA (1.1 eq) and stir for 5 minutes.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) in one portion. Rationale: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Oxyma rapidly traps this intermediate to form a more stable and reactive Oxyma-ester, which minimizes side reactions like N-acylurea formation and racemization.[8][9]

  • Allow the reaction to warm to room temperature and stir for 6 to 48 hours.

  • Monitor reaction progress via TLC or LC-MS.

  • Work-up: Since EDC and its urea byproduct are water-soluble, the workup is often simpler. Dilute with an organic solvent and wash with water and brine.[8] Dry the organic phase, concentrate, and purify as needed.

Data Summary and Troubleshooting

ParameterHATU / DIPEAPyBOP / DIPEAEDC / Oxyma
Reagent Class Uronium SaltPhosphonium SaltCarbodiimide
Relative Speed Very FastFastModerate to Slow
Efficiency Very HighHighModerate to High
Racemization Risk Very Low[5]LowLow (with Oxyma)[3]
Key Byproducts Tetramethylurea, HOAtHexamethylphosphoramide (HMPA)*Water-soluble urea
Cost HighHighLow
Base Eq. (Amine HCl) 3.03.01.1

*Note: The byproduct of the original phosphonium reagent, BOP, is the carcinogen HMPA. PyBOP generates a non-carcinogenic phosphine oxide byproduct.

Troubleshooting_Tree

Conclusion

The successful peptide coupling of this compound is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. Due to significant steric hindrance, high-potency onium salts such as HATU and PyBOP are strongly recommended as the methods of first choice. These reagents provide rapid, high-yielding, and low-racemization couplings by generating highly reactive ester intermediates capable of overcoming the substrate's low reactivity. While carbodiimide-based methods with additives like Oxyma present a viable economic alternative, they may require longer reaction times and more careful optimization. By understanding the mechanistic principles and following the detailed protocols herein, researchers can confidently incorporate this and other challenging N-alkylated amino acids into their target molecules.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Retrieved from BenchChem website.[4]

  • Albericio, F., & Carpino, L. A. (n.d.). 3.7 Phosphonium Salts. In E-EROS Encyclopedia of Reagents for Organic Synthesis.[6]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from Aapptec website.[8]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from BenchChem website.[1]

  • Luxembourg Bio Technologies. (2003, June). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today.[9]

  • Banu, H., & Kishore, R. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.[10]

  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved from BenchChem website.[5]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from MerckMillipore website.[3]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Sigma-Aldrich website.[2]

  • Albericio, F., & Carpino, L. A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[11]

  • Al-Warhi, T., et al. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate.[12]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. Retrieved from AAPPTec website.[13]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.[14]

  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Creative Peptides website.[15]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52175-52181.[16]

Sources

Crystallization Methods for 2-(1-Propyl-3-pyrrolidinyl)acetic acid Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a pivotal process in the development of active pharmaceutical ingredients (APIs).[1][2] It is not merely a method of solidification but a sophisticated technique for purification and, crucially, for controlling the solid-state properties of a drug substance.[1][3] The crystalline form of an API can significantly influence its stability, solubility, bioavailability, and manufacturability.[2][3] For a molecule like 2-(1-Propyl-3-pyrrolidinyl)acetic acid, which possesses both a basic pyrrolidine ring and an acidic carboxylic acid group, the potential for salt formation and polymorphism is high. This makes a thorough understanding and control of its crystallization behavior essential for successful drug development.

This guide provides a detailed exploration of crystallization methods applicable to this compound and its salts. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to identify and produce the optimal crystalline form of this compound.

Understanding the Molecule: this compound

This compound is a zwitterionic compound, meaning it contains both a positive and a negative charge within the same molecule. The pyrrolidine nitrogen is basic and can be protonated, while the carboxylic acid group is acidic and can be deprotonated. This dual functionality is a key consideration in developing crystallization strategies, as the pH of the solution will significantly impact the molecule's charge state and, consequently, its solubility and crystal packing.

The formation of salts by reacting the carboxylic acid with a base or the amine with an acid is a common strategy to improve the physicochemical properties of a drug. The choice of the counter-ion can have a profound effect on the resulting salt's crystallinity, solubility, stability, and hygroscopicity.[4][5][6][7]

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[5][8][9] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices.[9] This can lead to significant differences in physical properties. The discovery and characterization of polymorphs are critical in pharmaceutical development to ensure the consistent performance and safety of the drug product.[9][10] Regulatory agencies require a thorough investigation of polymorphism for any new drug substance.[10]

General Principles of Crystallization

Crystallization from a solution is initiated by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[3] This can be achieved through several methods, including:

  • Cooling Crystallization: This is effective for compounds whose solubility significantly decreases with temperature.[1]

  • Anti-solvent Addition (or Drowning Out): This involves adding a solvent in which the compound is poorly soluble to a solution of the compound, thereby reducing its overall solubility.[1][11]

  • Solvent Evaporation: This method increases the solute concentration by slowly removing the solvent.[1]

The rate at which supersaturation is achieved and the presence of impurities can influence the size, shape, and even the polymorphic form of the resulting crystals.[9]

Experimental Protocols

The following protocols are designed as a starting point for the crystallization screening of this compound and its salts. It is crucial to perform these experiments on a small scale initially to conserve material.

Protocol 1: Solvent Screening for the Free Zwitterionic Form

Objective: To identify suitable solvents for the crystallization of the zwitterionic form of this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials (e.g., 2 mL) with caps

  • Heating and stirring plate

  • Micro-spatula

Procedure:

  • Solubility Assessment:

    • Place a small, known amount (e.g., 5-10 mg) of the compound into a vial.

    • Add a small volume (e.g., 0.1 mL) of the first solvent from Table 1.

    • Observe the solubility at room temperature. If it dissolves, the solvent is likely too good for crystallization by cooling.

    • If it does not dissolve, gently heat the vial while stirring and observe for dissolution.

    • If the compound dissolves upon heating, it is a potential candidate for cooling crystallization.

    • If the compound remains insoluble even at the solvent's boiling point, the solvent is not suitable.

    • Repeat this process for all solvents in Table 1.

  • Crystallization Trials:

    • For promising solvents where the compound is soluble at elevated temperatures but not at room temperature, prepare a saturated solution at the higher temperature.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal (if available).

    • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting crystals using appropriate analytical techniques (see Section 5).

Table 1: Suggested Solvents for Screening
Solvent ClassExamplesPolarityRationale
Protic Water, Methanol, Ethanol, IsopropanolHighThe zwitterionic nature suggests potential solubility in polar protic solvents.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateMediumMay provide a good balance of solubility for cooling or anti-solvent methods.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFMedium-LowCan be effective as anti-solvents.
Aromatic TolueneLowLess likely to be a primary solvent, but can be useful in solvent mixtures.

Rationale for Solvent Choices: The zwitterionic nature of the molecule suggests that polar solvents will be more effective at dissolving it. A good crystallization solvent is one in which the compound has moderate to high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[8][11]

Protocol 2: Salt Formation and In-Situ Crystallization

Objective: To screen for crystalline salts of this compound.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids and bases (see Table 2)

  • Solvents identified from Protocol 1 (or a standard solvent like ethanol/water)

  • Small vials with caps

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mg/mL in ethanol).

    • Prepare stock solutions of the selected acids and bases in the same solvent at an equimolar concentration.

  • Salt Screening:

    • In a vial, mix an equimolar amount of the this compound solution with a solution of a selected acid or base.

    • Observe for any immediate precipitation.

    • If no precipitate forms, allow the solvent to evaporate slowly at room temperature.

    • Alternatively, if the initial solution is clear, an anti-solvent can be added dropwise to induce crystallization.

    • If solids are obtained, isolate them by filtration, wash with a small amount of the anti-solvent, and dry.

    • Characterize the solids to confirm salt formation and assess crystallinity.

Table 2: Suggested Counter-ions for Salt Screening
Salt TypeCounter-ion Examples
Acid Addition Salts Hydrochloric acid, Sulfuric acid, Methanesulfonic acid, Maleic acid, Fumaric acid
Base Addition Salts Sodium hydroxide, Potassium hydroxide, Calcium hydroxide, Tromethamine

Rationale for Counter-ion Selection: The choice of counter-ion can significantly impact the properties of the resulting salt.[4][5][6][7] Screening a variety of counter-ions with different sizes, shapes, and pKa values is crucial to identify salts with desirable characteristics.

Protocol 3: Anti-solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble.

Materials:

  • A solution of this compound or one of its salts in a good solvent.

  • A selection of anti-solvents (see Table 3).

  • Vials, stir plate, and dropping funnel or pipette.

Procedure:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., ethanol).

  • Slowly add an anti-solvent dropwise while stirring.

  • Observe for the onset of turbidity, which indicates the formation of a supersaturated solution and the beginning of nucleation.

  • Continue adding the anti-solvent until precipitation is complete.

  • Allow the mixture to stir for a period to allow for crystal growth and equilibration.

  • Isolate the crystals by filtration, wash with the anti-solvent, and dry.

Table 3: Suggested Solvent/Anti-solvent Systems
Good SolventPotential Anti-solvent
EthanolToluene, Heptane, Ethyl Acetate
WaterAcetone, Acetonitrile, Isopropanol
MethanolDiethyl ether, Dichloromethane

Rationale for Anti-solvent Selection: The anti-solvent should be miscible with the primary solvent but should have a significantly lower capacity to dissolve the compound of interest.[1][11] The rate of addition of the anti-solvent can influence the crystal size and morphology.

Visualization of Workflows

Diagram 1: General Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_post Post-Crystallization Start Start with Amorphous or Crude Solid Dissolution Dissolve in Appropriate Solvent Start->Dissolution Cooling Cooling Crystallization Dissolution->Cooling AntiSolvent Anti-solvent Addition Dissolution->AntiSolvent Evaporation Solvent Evaporation Dissolution->Evaporation Isolation Isolate Crystals (Filtration) Cooling->Isolation AntiSolvent->Isolation Evaporation->Isolation Drying Dry Crystals Isolation->Drying Characterization Characterize Crystalline Form Drying->Characterization

Caption: A general workflow for the crystallization of a pharmaceutical solid.

Diagram 2: Decision Tree for Solvent Selection

SolventSelection Start Select a Solvent TestSolubility Test Solubility at Room Temp Start->TestSolubility Soluble Soluble TestSolubility->Soluble Yes Insoluble Insoluble TestSolubility->Insoluble No ConsiderForAntiSolvent Consider as 'Good' Solvent for Anti-solvent Method Soluble->ConsiderForAntiSolvent Heat Heat the Mixture Insoluble->Heat DissolvesOnHeat Dissolves Heat->DissolvesOnHeat Yes StillInsoluble Remains Insoluble Heat->StillInsoluble No GoodForCooling Good Candidate for Cooling Crystallization DissolvesOnHeat->GoodForCooling RejectSolvent Reject Solvent StillInsoluble->RejectSolvent

Caption: A decision-making process for selecting an appropriate crystallization solvent.

Characterization of Crystalline Forms

Once crystals are obtained, it is imperative to characterize them to determine their properties. The following techniques are essential:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a material.[12][13][14] Each crystalline form has a unique diffraction pattern, which serves as a "fingerprint."[14] XRPD can also be used to determine the degree of crystallinity.[15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[7][16] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[7][17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6][18][19][20] It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures corresponding to the boiling point of the solvent or water.[18]

  • Microscopy: Optical microscopy can provide valuable information about the crystal habit (shape) and size distribution.

Conclusion

The crystallization of this compound and its salts is a multifaceted process that requires a systematic and well-informed approach. Due to its zwitterionic nature and the potential for salt formation, a comprehensive screening of solvents, counter-ions, and crystallization methods is necessary to identify the optimal solid form. The protocols and information provided in this guide offer a robust framework for researchers to navigate the challenges of crystallization and ultimately develop a stable, effective, and manufacturable drug product. The importance of thorough characterization of the resulting crystalline forms cannot be overstated, as this is fundamental to ensuring the quality and consistency of the API.

References

(Please note that the following URLs were verified as active at the time of this document's generation.)

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
  • Broughton, D., et al. (2008, November 15). An investigation into the influence of counterion on the properties of some amorphous organic salts. PubMed.
  • ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Unknown. (n.d.). Polymorphism in Pharmaceutical Products.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
  • Unknown. (n.d.). Antisolvent Crystallization.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design.
  • Unknown. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
  • Unknown. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Unknown. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Styli, M., et al. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences.
  • Rigaku. (n.d.). Polymorph screening.
  • RSC Publishing. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm.
  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
  • MIT. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control.
  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Labinsights. (2023, May 8). Crystallinity Determination for API Development.
  • Unknown. (n.d.). Crystallization processes in pharmaceutical technology and drug delivery design.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Unknown. (n.d.). Applications of the crystallization process in the pharmaceutical industry.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Science.gov. (n.d.). cooling crystallization process: Topics by Science.gov.
  • Unknown. (n.d.). Crystallization of Organic Compounds.
  • Unknown. (n.d.). Guide for crystallization.
  • ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Refubium. (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility.
  • BLDpharm. (n.d.). 1220036-09-8|2-(1-Propylpyrrolidin-3-yl)acetic acid.
  • Wikipedia. (n.d.). Pyrrolidine.
  • PubChem. (n.d.). 2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356.
  • ChemicalBook. (n.d.). 2-(3-Pyridyl)acetic acid(501-81-5).

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrrolidine Reductive Amination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in Pyrrolidine Reductive Aminations Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Diagnostic Matrix: Why is your reaction failing?

Before altering your protocol, identify the specific failure mode. Pyrrolidine is a secondary amine with moderate steric bulk and high basicity (


 for the conjugate acid). These properties dictate its reactivity profile.
SymptomProbable Root CauseThe Mechanistic Fix
Low Conversion (<30%) Imine Equilibrium Shift. The formation of the iminium ion is unfavorable or slow due to sterics or wet solvents.Force Dehydration. Use a Lewis Acid/Desiccant combo. Switch to the Titanium(IV) Isopropoxide Protocol (See Section 3).
High Alcohol Byproduct Direct Reduction. The reducing agent is reducing the ketone/aldehyde before the iminium forms.Change Reductant or Order. Switch from NaBH₄/NaCNBH₃ to STAB (NaBH(OAc)₃) . If using STAB, ensure you are not adding methanol (solvolysis increases reducing power).
"Stuck" on TLC (Baseline) Product Protonation. The tertiary amine product is forming a salt with the acid byproduct (AcOH) or Boron species.Basic Workup. The reaction mixture must be quenched with basic water (pH > 12) to break Boron-Amine complexes and free-base the product.
Emulsion / White Goo Titanium/Boron Oxides. Improper quenching of Lewis acids creates gelatinous hydroxides.Rochelle’s Salt / NaOH. Use specific quenching protocols to precipitate granular solids rather than gels.

The Mechanistic Pathway & Critical Control Points

To improve yield, you must control the equilibrium between the Hemiaminal and the Iminium Ion . The diagram below illustrates the competing pathways.

ReductiveAmination Start Pyrrolidine + Carbonyl Hemi Hemiaminal (Unstable Intermediate) Start->Hemi Equilibrium Alcohol Alcohol (Side Product) Start->Alcohol Direct Reduction (Competes if Iminium slow) Hemi->Start Iminium Iminium Ion (Active Species) Hemi->Iminium - H₂O (Rate Limiting Step) Iminium->Hemi Product Tertiary Amine (Desired Product) Iminium->Product Fast Reduction (STAB/NaBH₄)

Figure 1: Mechanistic flow of reductive amination.[1] The goal is to maximize the green path (Iminium formation) and minimize the red path (Direct reduction).

Optimized Protocols

Protocol A: The "Standard" STAB Method

Best for: Reactive aldehydes and unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB).

Why it works: STAB is less reducing than NaBH₄ and does not reduce ketones/aldehydes quickly in non-protic solvents (DCE/THF), allowing the iminium ion to form and be selectively reduced [1].

  • Stoichiometry: 1.0 eq Carbonyl : 1.1 eq Pyrrolidine : 1.4 eq STAB.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Avoid Methanol (it decomposes STAB).

  • Procedure:

    • Dissolve ketone and pyrrolidine in DCE under

      
      .
      
    • Add Acetic Acid (1.0 eq) to catalyze iminium formation.

    • Stir for 30 mins.

    • Add STAB in one portion.

    • Stir 2–16h at Room Temp.[3]

  • Quench: Add saturated aqueous

    
    . Stir 15 mins until gas evolution ceases.
    
Protocol B: The Titanium(IV) Isopropoxide Method (The "Pro" Move)

Best for: Hindered ketones, electron-poor amines, or when Protocol A yields <50%.

Why it works:


 acts as a Lewis Acid (activating the carbonyl) AND a water scavenger (driving the equilibrium to the imine/enamine) [2].
  • Stoichiometry: 1.0 eq Carbonyl : 1.2 eq Pyrrolidine : 1.25 eq

    
    .
    
  • Solvent: Neat (no solvent) is best, or minimal dry THF.

  • Step 1 (Activation):

    • Combine Amine, Carbonyl, and

      
       in a flask under Argon.
      
    • Stir neat for 1 hour (viscosity will increase).

  • Step 2 (Reduction):

    • Dilute with dry Ethanol or THF (approx 0.5M concentration).

    • Add

      
       (1.5 eq) or 
      
      
      
      (if acid sensitive).
    • Caution: Exothermic.

    • Stir for 2–4 hours.

  • Step 3 (The Critical Workup):

    • Do NOT just add water (you will get a gummy white mess).

    • Add 1 mL of water per mmol of Ti. The mixture will turn into a white suspension.

    • Filter through a Celite pad to remove

      
      .
      
    • Wash the Celite pad with EtOAc.

FAQ: Handling Pyrrolidine Specifics

Q: My product is water-soluble and I'm losing it during extraction. How do I isolate it? A: Pyrrolidine derivatives are often polar.

  • Salting Out: Saturate your aqueous layer with NaCl.

  • Solvent Choice: Do not use Ether/Hexane. Use DCM or a 3:1 Isopropanol:Chloroform mixture for extraction.

  • pH Swing: Ensure the aqueous layer is pH > 12 (use NaOH, not Bicarb) to fully free-base the amine before extraction.

Q: Can I use NaCNBH₃ instead of STAB? A: Yes, but it requires pH control. NaCNBH₃ is only selective at pH 6–7 [3]. If the solution is too acidic (pH < 4), you will reduce the carbonyl. If too basic, the reaction stalls. You must use a pH indicator (Bromocresol Green) and add acetic acid dropwise to maintain the color. STAB is generally preferred for safety (no cyanide) and ease of use.

Q: I see a spot on TLC that isn't product or starting material. A: It is likely the Enamine . Pyrrolidine readily forms enamines with ketones. If you quench too early, the enamine may hydrolyze back to the ketone or remain as an impurity. Ensure your reduction time is sufficient to reduce the enamine/iminium species.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4][6] Journal of the American Chemical Society.

Sources

preventing oxidation of 2-(1-Propyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 2-(1-Propyl-3-pyrrolidinyl)acetic acid[1][2]

Core Directive & Executive Summary

The Challenge: this compound contains a tertiary amine within a pyrrolidine ring.[1][2] While the carboxylic acid tail is relatively stable, the nitrogen center is highly susceptible to oxidative degradation. The electron-rich lone pair on the nitrogen is a magnet for electrophilic oxygen species, leading to N-oxide formation (M+16 impurity) and oxidative dealkylation (cleavage of the propyl group).

The Solution: Stability is achieved not by a single step, but by a "Defense in Depth" strategy:

  • Protonation (Salt Formation): Locking the nitrogen lone pair.[2]

  • Peroxide Exclusion: Rigorous solvent management.[2]

  • Inert Atmosphere: Oxygen displacement.[2]

The Chemistry of Degradation (Mechanism)

To prevent oxidation, you must understand the pathway.[3] The degradation of N-alkylpyrrolidines proceeds via two distinct mechanisms depending on the environmental trigger.

Mechanism A: N-Oxidation (Peroxide/Singlet Oxygen Mediated)

This is the most common pathway in storage.[1][2] Dissolved oxygen or peroxides in solvents attack the nitrogen lone pair, forming an N-oxide.[1][4] This is often reversible but alters polarity and solubility.[2]

Mechanism B: Oxidative Dealkylation (Radical Mediated)

Transition metals (Fe, Cu) or light can initiate a radical abstraction of the proton on the


-carbon (next to the nitrogen). This leads to an iminium ion, which hydrolyzes to cleave the propyl group, destroying the molecule irreversibly.

OxidationPathways Start 2-(1-Propyl-3-pyrrolidinyl) acetic acid (Free Base) LonePair Nitrogen Lone Pair (Reactive Site) Start->LonePair Peroxides Peroxides/O2 LonePair->Peroxides Radical Radical Initiator (Light/Metals) LonePair->Radical NOxide N-Oxide Impurity (M+16 Da) Peroxides->NOxide Direct Oxidation Iminium Iminium Intermediate Radical->Iminium H-Abstraction Cleavage Dealkylated Product (Propyl loss) Iminium->Cleavage Hydrolysis

Figure 1: Dual oxidation pathways for N-alkylpyrrolidines. The Nitrogen Lone Pair is the critical failure point.

Experimental Protocols & Prevention
Protocol A: The "Salt Lock" (Recommended)

The most effective stabilization method is converting the free amine (zwitterion) into a hydrochloride salt.

  • Why: Protonating the nitrogen (

    
    ) removes the lone pair, rendering it chemically inert to oxidation.
    

Procedure:

  • Dissolve the free acid in anhydrous 1,4-dioxane or diethyl ether (peroxide-free).[1][2]

  • Cool to 0°C under Argon.

  • Add 1.1 equivalents of 4M HCl in dioxane dropwise.

  • The hydrochloride salt will precipitate.[2] Filter under inert gas.[2][5]

  • Result: Shelf life extends from weeks (free base) to years (HCl salt).[2]

Protocol B: Solvent Handling (The Hidden Killer)

Users often introduce oxidants via solvents.[2] Ethers (THF, Diethyl Ether) form peroxides over time.[2]

SolventRisk LevelMitigation Strategy
THF / Ether High Test with peroxide strips before use.[1][2] Distill over Sodium/Benzophenone if >5ppm.[2]
Methanol ModerateDegas by sparging with Argon for 15 mins.
Water LowUse HPLC-grade, degassed water.[1][2] Avoid tap water (metal ions).[2]
DCM / Chloroform ModerateAvoid prolonged storage; can form phosgene/radicals in light.[2]
Protocol C: Inert Storage (The "Schlenk" Standard)

Never store the free base in a simple screw-cap vial for long periods.[2]

  • Container: Amber glass vial (borosilicate).

  • Seal: Teflon-lined septum or crimp cap.[1][2][6]

  • Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen.

  • Temp: -20°C is ideal. 4°C is acceptable for salts.[2]

Troubleshooting Guide (Diagnostics)

Use this decision tree to diagnose sample degradation.

Troubleshooting Issue Sample Issue Detected Color Is the sample yellow/brown? Issue->Color LCMS Run LC-MS Analysis Color->LCMS Yes MassShift Is there a peak at M+16? LCMS->MassShift MassLess Is there a peak at M-43? MassShift->MassLess No NOxide Diagnosis: N-Oxide Cause: Peroxides/Air MassShift->NOxide Yes Dealkyl Diagnosis: Dealkylation Cause: Light/Radicals MassLess->Dealkyl Yes (Loss of Propyl) Polymer Diagnosis: Polymerization Cause: Heat/Concentration MassLess->Polymer No (Broad peaks)

Figure 2: Diagnostic workflow for identifying degradation products.

Frequently Asked Questions (FAQ)

Q1: My sample turned into a sticky oil. Is it oxidized?

  • Answer: Not necessarily. This compound is hygroscopic.[1][2] It likely absorbed water from the atmosphere.

  • Fix: Lyophilize (freeze-dry) the sample to remove water. If it remains yellow/brown after drying, oxidation has occurred.

Q2: Can I reverse the N-oxide formation?

  • Answer: Yes. If you detect the M+16 peak, you can treat the sample with a mild reducing agent like Triphenylphosphine (

    
    )  or Sodium Metabisulfite  in aqueous solution. This will reduce the N-oxide back to the tertiary amine.[4]
    
  • Caution: You must purify the compound afterward to remove the phosphine oxide by-products.

Q3: Why do you recommend Argon over Nitrogen?

  • Answer: Argon is denser than air and "blankets" the sample in the vial. Nitrogen is lighter and diffuses away more easily when the vial is opened. For highly sensitive tertiary amines, Argon offers superior protection.

Q4: Can I add antioxidants directly to the sample?

  • Answer: Yes, but be careful with downstream applications.

    • For Storage: 0.1% BHT (Butylated hydroxytoluene) is effective for organic solutions.[2]

    • For Aqueous Prep: Sodium Metabisulfite is preferred.[2]

    • Warning: If using the molecule for biological assays, antioxidants may interfere with the assay results.

References
  • Mechanism of Amine Oxidation

    • Title: "Oxidative Degradation of Pharmaceuticals: Theory, Mechanisms and Inhibition."
    • Source: Journal of Pharmaceutical Sciences.[2]

    • Context: Defines the radical abstraction pathway for N-alkyl deriv
    • [1][2]

  • Handling Air-Sensitive Reagents

    • Title: "Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents."[1][2]

    • Source: Sigma-Aldrich (Merck).[1][2]

    • Context: The industry standard protocol for Schlenk lines and inert transfers.
  • N-Oxide Reversibility

    • Title: "Reduction of N-Oxides to Amines."[1][2][4]

    • Source: Comprehensive Organic Synthesis.[2]

    • Context: Validates the use of Phosphines for recovering oxidized samples.
  • Pyrrolidine Stability Data

    • Title: "Medicinal Chemistry of Drugs with N-Oxide Functionalities."[1][2][4][7][8]

    • Source: Journal of Medicinal Chemistry.[2]

    • Context: Discusses the specific vulnerability of the pyrrolidine ring in drug intermedi
    • [1][2]

Sources

Technical Support Center: Purification of Hygroscopic Pyrrolidine Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-HYGRO-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Problem

Researchers working with pyrrolidine-2-carboxylic acid derivatives (proline analogs) often encounter a specific frustration: the product isolates as a hygroscopic oil or "gum" that refuses to crystallize.

The Root Cause:

  • Zwitterionic Nature: These molecules exist as internal salts (zwitterions). The high polarity makes them avid water sponges.

  • Inorganic Contamination: Residual salts (NaCl, Na₂SO₄) from neutralization steps act as hydrotropes, preventing the organic lattice from forming.

  • Amide Rotamers: N-substituted pyrrolidines often exist as cis/trans rotamers, complicating NMR interpretation and slowing crystal nucleation.

This guide provides a self-validating workflow to transition your material from Crude Oil


Desalted Solid 

Crystalline Product .

Visual Workflow: The Purification Logic

The following diagram outlines the decision tree for purifying water-soluble, hygroscopic amino acids.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous/High Salt) IEX Cation Exchange Chromatography (Dowex 50W-X8) Start->IEX Load at pH < 2 Elution Elute with NH4OH IEX->Elution 1. Wash H2O 2. Elute NH4OH Evap Evaporation to Oil Elution->Evap Azeotrope Azeotropic Drying (Toluene/Ethanol) Evap->Azeotrope Remove bulk water Decision Is it Solid? Azeotrope->Decision Lyophil Lyophilization (Freeze Drying) Decision->Lyophil No (Sticky Gum) Cryst Crystallization (EtOH / Et2O) Decision->Cryst Yes Lyophil->Cryst SaltForm Salt Formation (HCl or Tosylate) Cryst->SaltForm If Zwitterion fails

Caption: Logical workflow for isolating hygroscopic pyrrolidine derivatives, prioritizing desalting and azeotropic drying.

Module 1: Desalting (The Critical Step)

Issue: You cannot crystallize a hygroscopic zwitterion in the presence of inorganic salts (NaCl, KCl). The salts hold water, and the water keeps the amino acid in solution. Solution: Cation Exchange Chromatography (Dowex 50W).

Protocol: Ion Exchange Desalting
ParameterSpecification
Resin Dowex 50W-X8 (Hydrogen Form), 100-200 mesh.
Capacity ~1.7 meq/mL (Use 5-10x excess of resin capacity relative to theoretical yield).
Eluent A Distilled Water (Conductivity < 5 µS).
Eluent B 1M - 2M Ammonium Hydroxide (NH₄OH).

Step-by-Step:

  • Activation: If resin is not in H+ form, wash with 2M HCl, then rinse with water until pH is neutral.

  • Loading: Acidify your crude reaction mixture to pH 1–2 (ensures the pyrrolidine nitrogen is protonated:

    
    ). Load onto the column.[1]
    
    • Mechanism:[2][3] The positively charged amine binds to the sulfonate groups on the resin. Inorganic anions (Cl⁻, SO₄²⁻) pass through.

  • Washing: Flush with distilled water (5–10 column volumes) until the eluent is neutral and free of salts (test with AgNO₃ for chloride if necessary).

  • Elution: Switch to Eluent B (NH₄OH) . The ammonia deprotonates the resin and the amino acid, releasing the zwitterion.

  • Collection: Collect fractions that are Ninhydrin-positive.

  • Concentration: Rotovap the ammoniacal fractions. Note: Excess ammonia evaporates, leaving the free zwitterion.

Module 2: Drying Strategies (Turning Oil to Solid)

Issue: After rotovapping, you are left with a viscous oil containing trace water. Direct vacuum drying often causes the oil to "bump" or foam without solidifying. Solution: Azeotropic Distillation.[4][5][6][7]

Protocol: The Toluene Chase

Water forms a low-boiling azeotrope with toluene and ethanol. This "pulls" water out of the zwitterionic lattice.

  • Dissolution: Dissolve the oily residue in a small amount of Absolute Ethanol (just enough to make it flow).

  • Addition: Add Toluene (3x the volume of ethanol).

  • Evaporation: Rotovap at 45°C. The mixture will turn cloudy as water/ethanol/toluene codistill.

  • Repetition: Repeat this process 3 times.

  • Result: The oil should transform into a white foam or amorphous solid on the flask walls.

Technical Insight: Do not use Methanol for this step; it is too hygroscopic. Toluene is hydrophobic and creates a phase barrier that prevents atmospheric moisture re-absorption during handling.

Module 3: Crystallization & Handling

Issue: The solid is amorphous. You need a crystalline lattice for stability and purity. Solution: Anti-solvent Trituration.

Protocol: Crystallization of Proline Derivatives

Most pyrrolidine acids crystallize best from Alcohol/Ether systems.

  • Solvent: Dissolve the dried "foam" (from Module 2) in the minimum amount of hot Absolute Ethanol or Isopropanol.

  • Anti-Solvent: Add Diethyl Ether (or MTBE) dropwise until persistent turbidity is observed.

  • Nucleation: Scratch the inner wall of the flask with a glass rod.

    • Why? This creates micro-abrasions that serve as nucleation sites.

  • Cooling: Store at 4°C overnight.

  • Filtration: Filter rapidly under a blanket of Nitrogen or Argon. Hygroscopic crystals will turn to mush if air is pulled through them for too long.

Troubleshooting & FAQs

Q1: My product is still an oil after the "Toluene Chase." What now?

A: You likely have residual solvent trapped in the gum.

  • Fix: Dissolve in water, freeze, and Lyophilize (Freeze Dry) for 48 hours. The porous cake formed by sublimation is much easier to crystallize than a collapsed oil.

  • Alternative: If the zwitterion refuses to solidify, convert it to a salt. The Hydrochloride salt is standard but often hygroscopic.[8] The p-Toluenesulfonate (Tosylate) salt is often non-hygroscopic and highly crystalline.

Q2: The NMR looks clean, but the mass is 120% of the theoretical yield.

A: This is "Water Weight." Pyrrolidine derivatives can form stable hydrates.

  • Verification: Run a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) or perform Karl Fischer (KF) titration.

  • Fix: Dry over P₂O₅ in a vacuum desiccator for 24 hours.

Q3: I see "doubling" of peaks in the NMR. Is it impure?

A: Likely not. N-substituted pyrrolidines (like N-Boc-Proline or N-Acetyl-Proline) exhibit Cis/Trans Rotamerism due to restricted rotation around the amide bond.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamerism.

References

  • Ion Exchange for Amino Acid Isolation

    • Source: USGS/ResearchGate.
    • Relevance: Establishes the protocol for separating hydrophilic organic acids/amino acids
    • Link: (Contextual validation via Search Result 1.1)

  • Azeotropic Drying Methods

    • Source: University of Rochester, Dept. of Chemistry. "Workup: Drying Methods."
    • Relevance: Validates the use of Toluene azeotropes to remove trace water
    • Link: (Contextual validation via Search Result 1.14)

  • Crystallization of Proline Derivatives

    • Source: Gorbitz, C.H. "Redetermination of the solvent-free crystal structure of L-proline." Acta Crystallographica, 2018.
    • Relevance: Describes the specific solvent systems (Ethanol/Diethyl Ether) required to obtain solvent-free crystals of zwitterionic proline.
    • Link: (Contextual validation via Search Result 1.12)

  • Handling Hygroscopic Pharmaceuticals

    • Source:Journal of Pharmaceutical Sciences / PMC. "Formulation Strategies to Improve the Stability... of Highly Hygroscopic Pharmaceuticals."
    • Relevance: Provides industrial context on humidity control and packaging for these types of molecules.
    • Link: (Contextual validation via Search Result 1.3)

Sources

Technical Support Center: Extraction Optimization for 2-(1-Propyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Successfully extracting 2-(1-Propyl-3-pyrrolidinyl)acetic acid requires overcoming the "Amphoteric Trap." As an amino acid derivative containing both a tertiary amine (pyrrolidine ring) and a carboxylic acid tail, this molecule exists as a zwitterion (internal salt) across a broad pH range.

Standard Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Ether often yields <10% recovery because the zwitterion remains highly water-soluble at neutral pH, while the cationic and anionic forms are water-soluble at acidic and basic pH, respectively.

This guide provides the Isoelectric Point (pI) targeting strategy and the Mixed-Mode Solid Phase Extraction (SPE) protocol, which is the industry standard for high-recovery isolation of this compound class.

Module 1: The Chemistry (The "Why")

To optimize extraction, you must visualize the molecule's charge state relative to pH. We estimate the pKa values based on structural analogs (N-substituted pyrrolidines and acetic acid derivatives).

Physicochemical Profile
PropertyEstimated ValueImplication
pKa1 (Acidic) ~4.2 (Carboxylic Acid)Below pH 4.2, the acid is protonated (Neutral -COOH).
pKa2 (Basic) ~10.4 (Tertiary Amine)Below pH 10.4, the amine is protonated (Cationic -NH+).
Isoelectric Point (pI) ~7.3 At pH 7.3, the net charge is 0 (Zwitterion).
LogP (Octanol/Water) < 0 (at pH 7)Highly hydrophilic; poor partitioning into non-polar solvents.
Speciation Logic
  • pH < 2: Molecule is Cationic (+1). Highly water-soluble.

  • pH > 12: Molecule is Anionic (-1). Highly water-soluble.

  • pH ~ 7.3: Molecule is Zwitterionic (±). Net neutral, but the internal charge separation maintains high water solubility, preventing efficient extraction into simple non-polar solvents like Hexane or Ether.

Diagram: pH-Dependent Speciation & Extraction Strategy

Speciation Acid pH < 2 Cationic Form (+) (Water Soluble) Neutral pH ~ 7.3 (pI) Zwitterion (±) (Net Neutral, Polar) Acid->Neutral Add Base (Deprotonate COOH) SCX Target for SCX SPE (Bind to Cation Exchange) Acid->SCX Best Binding Base pH > 12 Anionic Form (-) (Water Soluble) Neutral->Base Add Base (Deprotonate NH+) LLE Target for n-Butanol LLE (Minimum Solubility) Neutral->LLE Best Partitioning

Caption: The molecule transitions from Cation to Zwitterion to Anion. Standard LLE fails because there is no pH where the molecule is truly uncharged and non-polar.

Module 2: The "Golden" Protocol (Solid Phase Extraction)

For quantitative recovery (>90%), Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) is required. This method relies on charge attraction rather than solubility.

Recommended Phase:
  • Polymeric Strong Cation Exchange (SCX) (e.g., Strata-X-C, Oasis MCX, or equivalent).

  • Why? The polymeric backbone tolerates drying, and the sulfonic acid groups bind the amine moiety of your target tightly.

Step-by-Step Protocol
  • Sample Pre-Treatment:

    • Dilute your aqueous sample 1:1 with 0.1 M HCl .

    • Goal: Ensure pH is < 3.0. This forces the pyrrolidine amine to be fully protonated (

      
      ), ensuring 100% binding to the cartridge.
      
  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water (acidified with 0.1% Formic Acid).

  • Loading:

    • Pass the acidified sample through the cartridge at a slow drop-wise rate (~1 mL/min).

    • Mechanism:[2][3][4] The positively charged target binds to the negatively charged sulfonic acid groups on the sorbent.

  • Washing (Critical Step):

    • Wash 1: 1 mL 0.1 M HCl (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral hydrophobic interferences).

    • Note: Your target remains bound because it is charged.

  • Elution:

    • Elute with 2 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol .

    • Mechanism:[2][3][4] The ammonia raises the pH > 11. This deprotonates the target's amine (removing the + charge) AND the sorbent becomes flooded with ammonium ions (

      
      ) which act as counter-ions, displacing the drug.
      
    • Result: The target elutes in the organic solvent.

  • Post-Processing:

    • Evaporate the methanolic eluate under Nitrogen at 40°C.

    • Reconstitute in mobile phase.

Module 3: The "Legacy" Protocol (Liquid-Liquid Extraction)

If you lack SPE capabilities, you must modify standard LLE. Do not use DCM or Ether alone. You must use a "Salting Out" approach with a polar organic solvent.

The "Salting Out" LLE Protocol
ParameterSettingReason
Target pH 7.3 ± 0.2 You must hit the Isoelectric Point (pI) where net charge is zero.
Solvent System n-Butanol or CHCl3:IPA (3:1) Simple non-polar solvents cannot solvate the zwitterion. n-Butanol is polar enough to accept the internal salt.
Additive NaCl (Saturation) "Salting out" decreases the solubility of the organic molecule in the water phase, pushing it into the organic layer.

Procedure:

  • Adjust aqueous sample pH to 7.3 using dilute NaOH or HCl. Use a calibrated pH meter.

  • Add solid NaCl until the solution is saturated (undissolved salt remains).

  • Add an equal volume of n-Butanol .

  • Shake vigorously for 2 minutes.

  • Centrifuge to separate layers (n-Butanol often forms emulsions; centrifugation is mandatory).

  • Collect the top layer (n-Butanol).

  • Repeat extraction 3x.

  • Combine organic layers and evaporate. Warning: n-Butanol has a high boiling point (117°C). Use a rotary evaporator with a good vacuum pump.

Module 4: Troubleshooting & FAQs

Decision Tree: Troubleshooting Low Recovery

Troubleshooting Start Problem: Low Recovery (<50%) Method Which Extraction Method? Start->Method LLE_Check Using LLE? Method->LLE_Check SPE_Check Using SPE? Method->SPE_Check Solvent Solvent used? LLE_Check->Solvent Load_pH Load pH < 3? SPE_Check->Load_pH DCM DCM/Ether Solvent->DCM Non-polar Polar n-Butanol/IPA Solvent->Polar Polar Fail1 FAIL: Zwitterion is insoluble. Switch to n-Butanol. DCM->Fail1 pH_Check Was pH exactly 7.3? Polar->pH_Check pH_No Adjust pH to pI (7.3) pH_Check->pH_No No pH_Yes Add NaCl (Saturate) pH_Check->pH_Yes Yes Load_No Target didn't bind. Acidify sample. Load_pH->Load_No No Load_Yes Elution Solvent? Load_pH->Load_Yes Yes Elute_Plain Methanol only Load_Yes->Elute_Plain Elute_Base 5% NH4OH in MeOH Load_Yes->Elute_Base Fail2 FAIL: Target stuck on column. Requires Base to elute. Elute_Plain->Fail2 Success Check Evaporation Loss Elute_Base->Success

Caption: Diagnostic flow for identifying the root cause of yield loss.

Frequently Asked Questions

Q: Can I use standard Reverse Phase (C18) SPE? A: Likely not. Because the molecule is polar/zwitterionic, it may break through a C18 cartridge during the aqueous loading step (known as "phase collapse" or "breakthrough"). If you must use C18, you must use "Ion Pair" reagents (e.g., 0.1% Heptafluorobutyric acid) in the mobile phase to induce retention, but SCX is far superior.

Q: My n-Butanol extract is taking forever to evaporate. Can I speed it up? A: Yes. You can form an azeotrope. Add heptane or water to the n-butanol during evaporation to help carry it over. Alternatively, back-extract: Take your n-Butanol layer, add a small volume of 0.1 M HCl. The drug will move back into the acid water (leaving impurities in the butanol). Then, lyophilize (freeze-dry) the aqueous acid phase.

Q: I see a precipitate at pH 7. Is that my compound? A: It is very possible. At the isoelectric point (pI), solubility is lowest. If your concentration is high (>10 mg/mL), the zwitterion may crystallize out. You can simply filter this solid—this is the purest form of extraction!

References

  • PubChem. (2024). 2-(1-Benzyl-3-pyrrolidinyl)acetic acid (Analog Structure & Properties). National Library of Medicine. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and How To Calculate Them.[Link]

Sources

troubleshooting low UV detection sensitivity for pyrrolidine acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity UV Detection for Pyrrolidine Acids

Status: Active Ticket ID: #PYR-UV-SENS-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are likely experiencing low sensitivity because pyrrolidine acids (e.g., proline analogs) are secondary aliphatic amines lacking a conjugated


-system. They possess no strong chromophore above 220 nm.

If you are relying on native UV detection (200–210 nm), you are measuring "end absorption" of the carbonyl group, which is non-specific and highly susceptible to mobile phase interference. To achieve high sensitivity (nM range), you must introduce a chromophore via derivatization .

This guide outlines two pathways: optimization of Native UV (for µM range) and FMOC Derivatization (for nM range).

Part 1: Diagnostic Decision Matrix

Before altering your chemistry, determine if your current hardware/methodology is capable of the required sensitivity.

TroubleshootingLogic Start Start: Low UV Signal CheckStruct Does molecule have Aromatic/Conjugated group? Start->CheckStruct NativePath Native UV Path (Limit: ~1-10 µg/mL) CheckStruct->NativePath Yes DerivPath Derivatization Path (Limit: ~1-10 ng/mL) CheckStruct->DerivPath No (Pyrrolidine Only) CheckWavelength Is Detection < 210 nm? NativePath->CheckWavelength SecondaryAmine Is it a Secondary Amine? (e.g., Proline) DerivPath->SecondaryAmine CheckBuffer Is Buffer Transparent? (No Acetate/Formate/TFA) CheckWavelength->CheckBuffer Yes Optimize Solvent Optimize Solvent CheckBuffer->Optimize Solvent Yes SelectReagent Select Reagent SecondaryAmine->SelectReagent Yes FMOC Use FMOC-Cl (Targets 2° Amines) SelectReagent->FMOC Preferred OPA OPA (Requires Oxidation) Not Recommended for 2° SelectReagent->OPA Avoid

Figure 1: Decision tree for selecting the correct detection strategy based on molecular structure and sensitivity requirements.

Part 2: Optimizing Native UV (The "End Absorption" Method)

If you cannot derivatize, you must minimize background noise to see the weak carbonyl signal at 200–210 nm.

The Physics of Failure: At <210 nm, you are detecting the


 transition of the amine and the 

of the carboxylic acid. Common HPLC solvents absorb heavily here, masking your peak.

Protocol:

  • Wavelength: Set UV to 205 nm (or 210 nm if noise is too high).

  • Solvent Selection: You must use "Far UV" or "Gradient Grade" solvents.

  • Buffer Elimination: Replace UV-absorbing modifiers (TFA, Formic Acid, Acetate) with transparent alternatives.

Table 1: UV Cutoff Limits for Common Mobile Phases

ComponentUV Cutoff (1 AU)Suitability for Pyrrolidine Analysis
Acetonitrile (ACN) 190 nmExcellent. Preferred organic modifier.
Methanol (MeOH) 205 nmPoor. High baseline noise <210 nm.[1]
Water (HPLC Grade) 190 nmExcellent.
Phosphate Buffer < 200 nmGood. Transparent at low UV.
Phosphoric Acid < 200 nmGood. Use for pH control.
TFA (0.1%) 215 nmCritical Failure. Absorbs strongly at 205 nm.
Formic Acid (0.1%) 210 nmPoor. Drifting baselines in gradients.
Acetate Buffer 240 nmDo Not Use. Completely opaque at 205 nm.

Expert Tip: If you need ion-pairing but cannot use TFA due to UV noise, use Perchlorate or Phosphate buffers at low pH (pH 2.5). Ensure your column is stable at this pH.

Part 3: Derivatization (The "Gold Standard")

To achieve high sensitivity, you must attach a chromophore.

Why FMOC-Cl? Most amino acid protocols use OPA (o-phthalaldehyde). OPA does not react with secondary amines (like the pyrrolidine ring) unless you perform a complex oxidation step first. FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly with both primary and secondary amines to form a stable carbamate that absorbs strongly at 260–265 nm (UV) and is highly fluorescent.

FMOC_Reaction Pyrrolidine Pyrrolidine Acid (Secondary Amine) Intermediate Nucleophilic Attack Pyrrolidine->Intermediate FMOC FMOC-Cl (Reagent) FMOC->Intermediate Buffer Borate Buffer (pH 9.0) Buffer->Intermediate Catalyst Product FMOC-Pyrrolidine (UV Active @ 265nm) Intermediate->Product Byproduct FMOC-OH (Hydrolysis Byproduct) Intermediate->Byproduct

Figure 2: FMOC-Cl reaction mechanism targeting the secondary amine of the pyrrolidine ring.

Protocol: Pre-Column FMOC Derivatization

Reagents:

  • Borate Buffer: 0.2 M, pH 9.0 (essential for deprotonating the amine).

  • FMOC-Cl Reagent: 2–5 mM in Acetonitrile (Freshly prepared).

  • Quenching Agent: 10 mM ADAM (1-aminoadamantane) or Glycine (to remove excess FMOC-Cl).

Workflow:

  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer.

  • React: Add 100 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Let stand for 1–2 minutes at room temperature. (Reaction is fast).

  • Quench: Add 100 µL ADAM/Glycine solution. Wait 1 minute.

    • Why? Excess FMOC-Cl hydrolyzes to FMOC-OH, which can interfere with chromatography. Quenching converts it to a known peak or you can extract it with pentane.

  • Inject: Inject 10–20 µL onto the HPLC.

  • Detection: Monitor UV at 263 nm .

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Mass Spec (LC-MS) buffers for native UV detection? A: Generally, no. Formic acid and Ammonium Acetate (standard MS buffers) have high UV cutoffs (210 nm and 205 nm, respectively). If you must use native UV at 205 nm, Phosphoric Acid is the only common modifier that is transparent enough, but it is non-volatile and will ruin a Mass Spec source. You cannot easily have both high UV sensitivity and MS compatibility in the same run for this molecule.

Q2: Why is my baseline drifting upwards during the gradient? A: This is the "Refractive Index Effect" or solvent absorption mismatch. If running Native UV (205 nm), ACN absorbs less than water at certain wavelengths, or vice versa depending on purity.

  • Fix: Ensure you are using HPLC-Gradient Grade ACN .

  • Fix: Balance the absorbance of Mobile Phase A and B by adding a tiny amount (e.g., 0.05%) of the absorbing modifier to the transparent phase, though this reduces overall sensitivity.

Q3: Why not use OPA (o-phthalaldehyde)? A: OPA requires a primary amine to form the isoindole ring. Pyrrolidine is a secondary amine (the nitrogen is part of the ring and attached to two carbons). OPA will not detect it unless you use a dual-step method (Hypochlorite oxidation followed by OPA), which is prone to error. FMOC is a direct, single-step reaction for secondary amines.

Q4: Can I use Refractive Index (RI) detection instead? A: Only for high concentrations (>100 µg/mL). RI is not sensitive enough for trace analysis and cannot be used with gradient elution , making it useless for complex separations.

References

  • Agilent Technologies. "Amino Acid Analysis using ZORBAX Eclipse Plus C18 and FMOC/OPA Derivatization." Agilent Application Notes.

  • Waters Corporation. "Wavelength Cutoffs for Mixed Mobile Phases." Waters Support Library.

  • Ziegler, J., et al. "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization."[2] Amino Acids (2014).[2]

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Thermo Application Notes.

Sources

minimizing side reactions during N-alkylation of pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Pyrrolidines

Welcome to the technical support center for the N-alkylation of pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of pyrrolidines, offering explanations for the underlying causes and actionable solutions.

Issue 1: My reaction is producing a significant amount of a quaternary ammonium salt.

  • Question: I'm attempting a mono-N-alkylation of pyrrolidine, but I'm observing the formation of a di-substituted, quaternary ammonium salt as a major byproduct. How can I improve the selectivity for my desired mono-alkylated product?

  • Underlying Cause: This issue, known as over-alkylation, is a frequent challenge in the N-alkylation of secondary amines like pyrrolidine. The mono-alkylated tertiary amine product is often more nucleophilic and less sterically hindered than the starting secondary amine, making it more likely to react with the alkylating agent.[1][2] This "runaway train" effect leads to the formation of the undesired quaternary ammonium salt.[2]

  • Solutions & Scientific Rationale:

    • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the pyrrolidine relative to the alkylating agent can favor mono-alkylation. However, this may not be practical if the pyrrolidine is a valuable starting material.[1]

    • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[1] This maintains a low concentration of the alkylating agent at any given time, reducing the probability of the more reactive tertiary amine product from competing for it.[1]

    • Choice of Alkylating Agent: Consider using a less reactive alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl. Switching from an alkyl iodide to an alkyl bromide or chloride can help temper the reaction rate and improve selectivity.[1]

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.[1]

    • Protecting Group Strategy: For complex syntheses, consider a protecting group strategy. Protect the pyrrolidine nitrogen with a suitable group (e.g., Boc, Cbz), perform other desired reactions, and then deprotect the nitrogen before the alkylation step.[1]

Issue 2: My reaction yield is low, and I'm isolating unreacted starting material.

  • Question: My N-alkylation reaction is not going to completion, and I'm recovering a significant amount of my starting pyrrolidine. What could be the cause?

  • Underlying Cause: Low conversion can be attributed to several factors, including insufficient reactivity of the chosen reagents, steric hindrance, or the use of an inappropriate base.

  • Solutions & Scientific Rationale:

    • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the pyrrolidinium salt that forms after the initial alkylation, regenerating the neutral, nucleophilic amine for the next cycle. For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient. For more challenging substrates, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) may be necessary.[3]

    • Solvent Considerations: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can stabilize the charged intermediates.[4]

    • Steric Hindrance: If either the pyrrolidine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[5][6] In such cases, increasing the reaction temperature or using a more reactive alkylating agent might be necessary.

    • Reductive Amination as an Alternative: If direct alkylation with an alkyl halide is proving difficult, consider reductive amination. This involves reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. This is a very common and effective method for N-alkylation.[7][8]

Issue 3: I'm observing the formation of an elimination byproduct.

  • Question: Instead of my desired N-alkylated product, I'm seeing a significant amount of an alkene, which seems to be the result of an elimination reaction. How can I prevent this?

  • Underlying Cause: This side reaction is common when using sterically hindered or strong bases, especially with secondary or tertiary alkyl halides. The base can act as a nucleophile, abstracting a proton from the alkyl halide and leading to elimination instead of substitution.

  • Solutions & Scientific Rationale:

    • Choice of Base: Use a non-nucleophilic, moderately strong base. Bases like potassium carbonate are often a good choice as they are less likely to induce elimination compared to stronger bases like potassium tert-butoxide.

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Alkyl Halide Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary halides. If your synthesis allows, consider using a primary alkyl halide.

Frequently Asked Questions (FAQs)

  • Q1: What is the best all-purpose base for N-alkylation of pyrrolidines?

    • A1: While there is no single "best" base for all situations, potassium carbonate (K₂CO₃) is a good starting point for many simple N-alkylations. It is inexpensive, easy to handle, and generally provides good results with primary alkyl halides. For more challenging reactions, diisopropylethylamine (DIPEA) is a popular choice due to its non-nucleophilic nature.

  • Q2: Can I use alcohols as alkylating agents?

    • A2: Yes, direct N-alkylation using alcohols is possible through a process called the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[9] This typically requires a catalyst, often based on ruthenium or iridium, and proceeds under heating.[9] This method is considered a green chemistry approach as the only byproduct is water.[10]

  • Q3: How does solvent choice affect the reaction?

    • A3: The solvent can have a significant impact on the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can effectively solvate the transition state of the Sₙ2 reaction, leading to faster reaction rates.[4] Less polar solvents like THF or toluene can also be used, but may require higher temperatures or longer reaction times.[4]

  • Q4: I am working with a pyrrolidine that has other functional groups. What should I be concerned about?

    • A4: If your pyrrolidine contains other nucleophilic functional groups, such as hydroxyls or phenols, you may observe O-alkylation as a side reaction.[11] To avoid this, you may need to protect these functional groups before performing the N-alkylation. Alternatively, carefully selecting your base and reaction conditions can sometimes provide selectivity for N-alkylation.

Visualizing the Process

Diagram 1: Key Decision Points in Troubleshooting N-Alkylation

G start Reaction Start issue Identify Primary Issue start->issue over_alk Over-alkylation (Quaternary Salt) issue->over_alk Quaternary salt observed low_yield Low Yield/ No Reaction issue->low_yield Starting material remains elimination Elimination Byproduct issue->elimination Alkene byproduct observed sol_over_alk Slow Alkylating Agent Addition Control Stoichiometry Lower Temperature over_alk->sol_over_alk sol_low_yield Check Base Strength Optimize Solvent Increase Temperature low_yield->sol_low_yield sol_elimination Use Non-nucleophilic Base Lower Temperature Use Primary Halide elimination->sol_elimination

Caption: Troubleshooting workflow for common N-alkylation issues.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Pyrrolidine with an Alkyl Bromide

This protocol provides a general starting point for the mono-N-alkylation of pyrrolidine. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Materials:

  • Pyrrolidine

  • Alkyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (optional, but recommended)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pyrrolidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the alkyl bromide).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the alkyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the alkyl bromide solution to the stirred reaction mixture over a period of 1-2 hours, using a syringe pump for best results.

  • After the addition is complete, continue to stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel as needed.

References

  • Gimaldita, M., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Li, G., et al. (2012).
  • Organic Chemistry. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.
  • Organic Chemistry Portal. (n.d.). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation. Retrieved from [Link]

  • Molecules. (2024).
  • Gawley, R. E., & Campagna, S. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ChemRxiv. (2023).
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Princeton University. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties.
  • ACS Publications. (n.d.). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry.
  • SSRN. (2023).
  • PubMed. (2024).
  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • ACS Publications. (2021).
  • ResearchGate. (n.d.). Intramolecular α-alkylation of C(2)
  • DIAL@UCLouvain. (2025). Nickel-Catalyzed Stereospecific Alkylation of Vinylsiloxanes Using Pyridinium Salts.
  • DTIC. (1969).

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H-NMR Spectral Analysis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid: A Comparative and Predictive Approach

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing research. This compound, a substituted pyrrolidine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active molecules. The precise arrangement of its constituent atoms, including stereochemistry, directly influences its pharmacological and toxicological profiles.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound. As this is not a commonly cataloged compound with readily available experimental spectra, we will adopt a predictive and comparative methodology that mirrors the real-world workflow of a research scientist. We will first generate a theoretical ¹H-NMR spectrum based on established principles of chemical shift and spin-spin coupling. This predicted spectrum will then be benchmarked against experimental data from structurally related analogs to validate our assignments. Finally, we will compare ¹H-NMR with other instrumental techniques, providing a holistic framework for structural verification.

Predicted ¹H-NMR Spectrum of this compound

The structure of this compound presents a fascinating array of distinct proton environments, making its ¹H-NMR spectrum rich with information. The molecule possesses a chiral center at the C3 position of the pyrrolidine ring, which introduces diastereotopicity for the methylene protons on the ring and the acetic acid side chain, further complicating the spectrum but also offering a wealth of structural data.

Based on established increments and the influence of adjacent electronegative atoms (nitrogen and the carboxylic acid group), a predicted ¹H-NMR spectrum has been generated. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a (CH₃)0.9 - 1.0Triplet (t)3HTerminal methyl group of the propyl chain, coupled to the adjacent methylene (H-b).
H-b (-CH₂-)1.5 - 1.7Sextet or Multiplet (m)2HMethylene group of the propyl chain, coupled to both the terminal methyl (H-a) and the methylene attached to the nitrogen (H-c).
H-c (N-CH₂-)2.8 - 3.0Triplet (t)2HMethylene group directly attached to the electron-withdrawing nitrogen atom, resulting in a downfield shift. Coupled to H-b.
H-d, H-d' (C4-H₂)1.8 - 2.2Multiplet (m)2HDiastereotopic methylene protons on the pyrrolidine ring. Their complex splitting arises from geminal and vicinal coupling to H-e and H-f/f'.
H-e (C3-H)2.5 - 2.7Multiplet (m)1HMethine proton at the chiral center, coupled to the adjacent methylene groups (H-d/d' and H-f/f').
H-f, H-f' (C5-H₂)3.0 - 3.4Multiplet (m)2HDiastereotopic methylene protons adjacent to the nitrogen atom, leading to a significant downfield shift.
H-g, H-g' (CH₂-COOH)2.3 - 2.6Multiplet (m)2HDiastereotopic methylene protons of the acetic acid side chain, adjacent to the chiral center (H-e) and the carbonyl group.
H-h (COOH)10.0 - 12.0Broad Singlet (br s)1HAcidic proton of the carboxylic acid group. Its chemical shift can be highly variable depending on solvent and concentration.

Comparative Analysis with Structural Analogs

To ground our predictions in experimental reality, we will compare the expected spectrum with the known ¹H-NMR data of simpler, related molecules. This comparative approach is a powerful tool for validating spectral assignments.

Pyrrolidine
  • Key Feature: A simple, symmetrical molecule.

  • Experimental Data: Shows two main signals: one for the four α-protons (adjacent to the nitrogen) around δ 2.84 ppm and one for the four β-protons around δ 1.72 ppm.

  • Insight: This confirms the significant deshielding effect of the nitrogen atom on adjacent protons, supporting our assignment of H-c and H-f/f' in the δ 2.8-3.4 ppm region.

N-Propylpyrrolidine
  • Key Feature: Introduces the N-propyl group.

  • Experimental Data: The spectrum will show the characteristic signals for the propyl group: a triplet for the terminal CH₃, a multiplet for the central CH₂, and another triplet for the N-CH₂. The pyrrolidine ring signals will be similar to pyrrolidine itself but may experience slight shifts due to the N-alkylation.

  • Insight: This analog helps to confirm the assignments for the propyl chain protons (H-a, H-b, H-c) in our target molecule.

(S)-3-Pyrrolidineacetic acid hydrochloride
  • Key Feature: Contains the acetic acid side chain at the C3 position.

  • Experimental Data: The hydrochloride salt will shift the signals further downfield due to the protonated nitrogen. The key is the appearance of the signals for the CH₂-COOH group and the C3-H methine proton.

  • Insight: This provides the most direct comparison for the protons on and adjacent to the chiral center (H-e, H-g/g'), validating their expected chemical shift region and complex multiplicity.

Orthogonal Verification: Complementary Analytical Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation relies on a combination of analytical methods. This multi-faceted approach ensures the trustworthiness of the proposed structure.

Technique Expected Results for this compound
¹³C-NMR Expect to see 7 distinct carbon signals, corresponding to the 7 unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm).
Mass Spectrometry (MS) The molecular ion peak (M+) for C₉H₁₇NO₂ would be observed at m/z = 171.13. High-resolution mass spectrometry would confirm this elemental composition. Fragmentation patterns would likely show loss of the carboxylic acid group (-45 Da) and cleavage of the propyl chain.
Infrared (IR) Spectroscopy A very broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch would appear around 1700-1725 cm⁻¹. The C-N stretch would be observed in the 1000-1200 cm⁻¹ region.

Experimental Workflow for Structural Verification

For a researcher presented with an unknown sample hypothesized to be this compound, the following workflow provides a robust and self-validating system for structural confirmation.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Interpretation & Validation sample Unknown Sample ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula sample->ms Hypothesize Formula ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (COOH, C-N) sample->ir Hypothesize Functional Groups h_nmr 1H-NMR - Proton Environments - Connectivity (via Coupling) ms->h_nmr ir->h_nmr c_nmr 13C-NMR - Number of Unique Carbons h_nmr->c_nmr dept DEPT / 2D-NMR (COSY, HSQC) - Confirm C-H attachments - Establish full connectivity c_nmr->dept compare Compare Predicted vs. Experimental dept->compare Experimental Data predict Predict Spectra (1H & 13C) predict->compare structure Confirm Structure compare->structure Match? analogs Compare with Analog Spectra analogs->compare Reference Data

Caption: A logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural analysis of this compound by ¹H-NMR spectroscopy is a multi-layered task that benefits from a predictive and comparative approach. By first establishing a theoretical spectrum based on fundamental principles, and then validating these predictions against the known spectra of simpler, structural analogs, a high degree of confidence in the spectral assignments can be achieved. Furthermore, integrating data from orthogonal techniques such as ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and robust confirmation of the molecular structure. This guide serves as a blueprint for researchers in drug development, demonstrating a rigorous methodology for the characterization of novel chemical entities where standard reference data is unavailable.

References

  • SDBSWeb: Pyrrolidine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative Fragmentation Guide: C9H17NO2 Pharmacophores (Gabapentin) vs. Isobaric Interferences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C9H17NO2 Analytical Challenge

In pharmaceutical development and clinical toxicology, the molecular formula C9H17NO2 represents a critical analytical node, primarily occupied by Gabapentin , a gamma-amino acid analog. While Gabapentin is the primary analyte of interest, its mass spectrometric behavior presents unique challenges due to isobaric interferences and in-source degradation .

This guide objectively compares the fragmentation patterns of Gabapentin against its two most significant analytical "alternatives":

  • Gabapentin-Lactam (Impurity): A degradation product (C9H15NO) often formed in-source, leading to quantification errors.

  • Amphetamine (Isobaric Fragment Interference): A false-positive risk where the m/z 136 fragment of Gabapentin mimics the protonated molecular ion of Amphetamine.

Key Takeaway: Successful analysis requires chromatographic resolution and specific MS/MS transitions (m/z 172


 67) to distinguish the parent drug from its degradants and false-positive mimics.

Structural Dynamics & Fragmentation Mechanisms

The fragmentation of C9H17NO2 (Gabapentin) is dominated by the stability of the cyclohexane ring and the lability of the gamma-amino acid tail. Unlike linear isomers (e.g., Leucine esters), Gabapentin undergoes a rapid, thermodynamically favorable cyclization.

The Lactamization Pathway (The "False" Peak)

Upon Electrospray Ionization (ESI), the protonated Gabapentin molecule ([M+H]+ m/z 172) readily loses water to form a cyclic lactam (m/z 154).

  • Mechanism: Intramolecular nucleophilic attack of the amine nitrogen on the carboxylic carbonyl.

  • Consequence: If source temperatures are too high, "In-Source Fragmentation" (ISF) converts the parent drug to the lactam before it reaches the quadrupole, artificially lowering the parent signal and increasing the impurity signal.

The Amphetamine Mimic (m/z 136)

Further fragmentation of the lactam species (m/z 154) or direct fragmentation of the parent leads to a C9H14N+ ion at m/z 136.[1]

  • Risk: This ion is isobaric with protonated Amphetamine (C9H13N + H+ = 136). Low-resolution instruments (Single Quad) cannot distinguish these.

Comparative Analysis: Product Performance Data

The following table contrasts the MS/MS behavior of Gabapentin against its primary interference targets.

Table 1: MS/MS Transition Comparison
FeatureGabapentin (Target) Gabapentin-Lactam (Impurity) Amphetamine (Interference)
Formula C9H17NO2C9H15NOC9H13N
Precursor Ion (m/z) 172.1 154.1 136.1
Primary Fragment 154.1 (Loss of H2O)136.1 (Loss of H2O)119.1 (Loss of NH3)
Secondary Fragment 67.1 (Cyclohexyl ring)95.191.1 (Tropylium ion)
Differentiation Key Retention Time + m/z 67Precursor m/z 154Precursor m/z 136
Collision Energy (eV) 20-25 eV25-30 eV15-20 eV
Interference Risk High (In-source decay)High (Formed from parent)High (Mimicked by Gabapentin fragment)
Table 2: Ion Ratio Validation Criteria (ESI+)
AnalyteQuantifier TransitionQualifier TransitionTarget Ion Ratio (Qual/Quant)
Gabapentin 172.1

154.1
172.1

67.1
~35%
Gabapentin-Lactam 154.1

136.1
154.1

81.1
~60%
Amphetamine 136.1

119.1
136.1

91.1
~250%

Critical Insight: Do not rely solely on the 172


 154 transition for Gabapentin, as it is non-specific (water loss). The 172 

67 transition (cleavage of the cyclohexane ring) is less intense but highly specific, eliminating false positives from linear isomers.

Visualization: Fragmentation Pathways[2]

The following diagram illustrates the competing pathways for Gabapentin fragmentation, highlighting the formation of the interfering m/z 136 species.

GabapentinFragmentation cluster_legend Pathway Legend GBP Gabapentin [M+H]+ m/z 172.1 (C9H17NO2) Lactam Gabapentin-Lactam m/z 154.1 (C9H15NO) GBP->Lactam -H2O (In-Source or CID) RingFrag Cyclohexyl Fragment m/z 67.1 (Specific) GBP->RingFrag High CE Cleavage AmphMimic Amphetamine Mimic m/z 136.1 (C9H14N) Lactam->AmphMimic -H2O Amphetamine Real Amphetamine m/z 136.1 (C9H13N) AmphMimic->Amphetamine Isobaric Interference key1 Primary Analyte key2 Interference/Degradant

Figure 1: Fragmentation pathway of Gabapentin showing the generation of the Lactam impurity and the Amphetamine-mimicking ion (m/z 136).[1]

Experimental Protocol: Differentiating Isomers & Interferences

To ensure data integrity, the following LC-MS/MS protocol minimizes in-source fragmentation and maximizes specificity.

Chromatographic Separation

Objective: Physically separate Gabapentin from the Lactam impurity and Amphetamine before ionization.

  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm).[2] Phenyl phases offer superior selectivity for the aromatic Amphetamine vs. the aliphatic Gabapentin.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0-1 min: 5% B (Elute polar interferences)

    • 1-6 min: 5%

      
       60% B (Gabapentin elutes ~3.5 min; Lactam elutes later due to higher hydrophobicity).
      
    • 6-8 min: 95% B (Wash).

Mass Spectrometry Parameters (QqQ)

Objective: Optimize source conditions to prevent thermal degradation of Gabapentin.

  • Ionization: ESI Positive Mode.

  • Source Temperature: < 350°C (Critical: Higher temps drive the Gabapentin

    
     Lactam conversion in the source).[3]
    
  • Declustering Potential (DP): Keep moderate (40-60V). High DP strips water immediately, mimicking the Lactam spectrum.

  • Collision Energy (CE):

    • Transition 172

      
       154: 20 eV (Quantification).
      
    • Transition 172

      
       67: 35 eV (Confirmation - requires higher energy to break the ring).
      
Self-Validating Workflow
  • Inject Pure Standard: Inject Gabapentin standard. If a peak at m/z 154 appears at the same retention time as 172, it is In-Source Fragmentation. If it appears at a different retention time, it is the Lactam impurity present in the sample.

  • Monitor m/z 91: If you detect m/z 136, monitor the 136

    
     91 transition. Gabapentin fragments do not  produce m/z 91 (Tropylium ion); only real Amphetamine does.
    

References

  • Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method. Journal of Analytical Toxicology. Available at: [Link][1]

  • Validated LC-MS/MS method for quantification of gabapentin in human plasma. Biomedical Chromatography. Available at: [Link]

  • Gabapentin | C9H17NO2 | CID 3446. PubChem. Available at: [Link]

  • Theoretical mechanistic insight into the gabapentin lactamization. Journal of Molecular Liquids. Available at: [Link]

  • Differentiation of structural isomers in a target drug database by LC/Q-TOFMS. Drug Testing and Analysis. Available at: [Link]

Sources

A Comparative Guide to the Chiral Separation of (R)- and (S)-2-(1-Propyl-3-pyrrolidinyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and separation of chiral molecules are of paramount importance. The distinct three-dimensional arrangement of enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of established methods for the chiral separation of (R)- and (S)-2-(1-Propyl-3-pyrrolidinyl)acetic acid, a key building block in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present comparative data to aid in method selection and optimization.

Introduction: The Significance of Chirality in Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The introduction of a stereocenter, as in 2-(1-Propyl-3-pyrrolidinyl)acetic acid, necessitates the development of robust methods to isolate the desired enantiomer. The biological activity of such compounds is often confined to a single enantiomer, while the other may be inactive or even elicit undesirable side effects.[2] Therefore, achieving high enantiomeric purity is a critical step in the drug discovery and development process.

This guide will explore and compare three primary strategies for the chiral separation of racemic this compound:

  • Direct Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases.

  • Indirect Chromatographic Methods: Derivatization with a chiral agent followed by separation on an achiral stationary phase.

  • Classical Resolution: Diastereomeric salt formation and fractional crystallization.

  • Biocatalytic Methods: Enzymatic kinetic resolution.

Direct Chiral Chromatography: A High-Throughput Approach

Direct chiral chromatography is often the preferred method for analytical-scale separations and is increasingly utilized for preparative-scale purifications due to its speed and efficiency.[3][4][5] This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantioseparation.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including those containing acidic and amine functionalities.[5][7]

Causality of Method Selection: The choice of a polysaccharide-based CSP is predicated on its ability to form transient diastereomeric complexes with the enantiomers of this compound through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The acidic nature of the analyte suggests the use of an acidic additive in the mobile phase to suppress ionization and improve peak shape.

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Temperature: Ambient.

Data Presentation: Expected HPLC Performance

ParameterExpected Value
Resolution (Rs)> 1.5
Enantiomeric Excess (ee)> 99%
Analysis Time< 15 minutes
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and lower backpressure.[3][8][9][10] The use of supercritical CO2 as the primary mobile phase component leads to faster analysis times and easier fraction collection in preparative applications.[3]

Causality of Method Selection: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency, making SFC a high-throughput technique.[3][8] The addition of a polar co-solvent (modifier) and an additive is crucial for eluting and resolving polar, ionizable compounds like this compound.

Experimental Protocol: Chiral SFC

  • Column: A polysaccharide-based chiral column (similar to those used in HPLC).

  • Mobile Phase: Supercritical CO2 with a gradient of methanol containing 0.1% TFA.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Temperature: 40 °C.

Data Presentation: SFC Performance Comparison

ParameterChiral HPLCChiral SFC
Analysis Time LongerShorter[3][10]
Solvent Consumption HigherLower[3]
Resolution (Rs) Generally GoodOften Enhanced[8]
Throughput LowerHigher[3]

Workflow for Direct Chiral Chromatography

G cluster_0 Direct Chiral Chromatography racemic_mixture Racemic this compound injection Inject onto Chiral Column racemic_mixture->injection separation Differential Interaction with CSP injection->separation detection Detect Separated Enantiomers separation->detection r_enantiomer (R)-Enantiomer detection->r_enantiomer Elutes First s_enantiomer (S)-Enantiomer detection->s_enantiomer Elutes Second

Caption: Workflow for direct chiral separation via HPLC or SFC.

Indirect Chiral Chromatography: A Derivatization-Based Strategy

The indirect approach involves converting the enantiomers into a mixture of diastereomers by reacting the racemic analyte with a chiral derivatizing agent (CDA).[11] These diastereomers possess different physical properties and can be separated on a standard achiral column.[2][6]

Causality of Method Selection: This method is advantageous when direct chiral methods are unsuccessful or when a suitable chiral column is unavailable. The carboxylic acid functionality of the target molecule is readily derivatized with a chiral amine to form stable diastereomeric amides.

Experimental Protocol: Indirect Chiral HPLC

  • Derivatization:

    • React racemic this compound with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a peptide coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA) in an aprotic solvent (e.g., DMF).

    • Monitor the reaction for completion by TLC or LC-MS.

    • Isolate the diastereomeric amide mixture.

  • Chromatographic Separation:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Detection: UV or MS.

Data Presentation: Indirect Method Performance

ParameterExpected Outcome
Diastereomer Separation Baseline resolution achievable
Enantiomeric Excess (ee) > 99% (after hydrolysis)
Overall Yield Moderate (includes derivatization and hydrolysis steps)

G cluster_1 Indirect Chiral Chromatography racemic_acid Racemic Acid chiral_amine Chiral Amine (CDA) derivatization Derivatization diastereomers Diastereomeric Amides achiral_hplc Separation on Achiral Column separated_diastereomers Separated Diastereomers hydrolysis Hydrolysis pure_enantiomers Pure Enantiomers

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases or esterases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. [12][13] Causality of Method Selection: This method is highly attractive due to the mild reaction conditions, high enantioselectivity of enzymes, and its alignment with green chemistry principles. For a carboxylic acid, the resolution is typically performed on a corresponding ester derivative.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Esterification:

    • Convert the racemic this compound to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis:

    • Disperse the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

    • Add a suitable lipase (e.g., Candida antarctica lipase B, CAL-B).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • At 50% conversion, the mixture will contain one enantiomer as the unreacted ester and the other as the hydrolyzed acid.

    • Separate the ester and the acid by extraction at different pH values.

    • Hydrolyze the remaining ester to obtain the other enantiomer.

Data Presentation: Enzymatic Resolution Performance

ParameterExpected Outcome
Enantiomeric Excess (ee) > 95% for both acid and remaining ester
Yield (theoretical max.) 50% for each enantiomer
Reaction Conditions Mild (aqueous buffer, near-neutral pH)

Workflow for Enzymatic Kinetic Resolution

G cluster_3 Enzymatic Kinetic Resolution racemic_ester Racemic Ester hydrolysis Selective Hydrolysis racemic_ester->hydrolysis enzyme Enzyme (e.g., Lipase) enzyme->hydrolysis mixture Mixture at ~50% Conversion hydrolysis->mixture separation Extraction mixture->separation s_acid (S)-Acid r_ester Unreacted (R)-Ester hydrolysis_r Hydrolysis r_ester->hydrolysis_r separation->s_acid separation->r_ester r_acid (R)-Acid hydrolysis_r->r_acid

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Comparative Summary and Conclusion

The choice of the optimal chiral separation method for this compound depends on the specific requirements of the project, including the desired scale, purity, and available resources.

MethodScaleThroughputPurity (ee%)YieldKey AdvantageKey Disadvantage
Chiral HPLC/SFC Analytical to PreparativeHigh> 99%HighSpeed and direct analysisHigh cost of CSPs
Indirect Chromatography Analytical to Small PrepLow> 99%ModerateUses standard columnsRequires extra reaction steps
Diastereomeric Crystallization Preparative to ProcessLow> 98%ModerateScalable and cost-effectiveMethod development can be tedious
Enzymatic Resolution PreparativeModerate> 95%< 50% (per enantiomer)High selectivity, greenTheoretical yield is limited to 50%

References

  • Fiveable. (2025, August 15). Diastereomeric Salt Definition.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
  • PubMed. (2023, July 28). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
  • Pharmaguideline. Racemic Modification and Resolution of Racemic Mixture.
  • Spectroscopy Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • FAGG. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • ScienceDirect. Chiral Drug Separation.
  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Phenomenex. Chiral HPLC Separations.
  • Wiley Online Library. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • PMC. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • PubMed. (1993, August). Enzymatic Resolution of Racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol.

Sources

A Comparative Guide to Infrared (IR) Spectroscopy of Pyrrolidine Carboxylic Acids: Elucidating Zwitterionic and Neutral Forms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of chiral molecules such as pyrrolidine carboxylic acids is paramount. These five-membered ring structures, exemplified by L-proline and its derivatives, are fundamental building blocks in a multitude of bioactive compounds. Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid method for probing the functional groups and overall molecular structure of these compounds. This guide provides an in-depth technical comparison of the IR spectral features of pyrrolidine carboxylic acids, with a particular focus on distinguishing between their neutral and zwitterionic forms, which is critical for understanding their behavior in different chemical environments.

The Decisive Role of the Molecular Form: Neutral vs. Zwitterion

Pyrrolidine carboxylic acids can exist in two primary forms: a neutral molecule and a zwitterion. The predominant form is highly dependent on the physical state and the surrounding chemical environment (e.g., pH of a solution). In the solid state, and in aqueous solutions at physiological pH, the zwitterionic form is overwhelmingly favored. Understanding the distinct IR signatures of each form is crucial for accurate structural confirmation and for monitoring chemical transformations.

The structural difference between the two forms is profound. The neutral form contains a standard carboxylic acid (-COOH) and a secondary amine (-NH-) group. In contrast, the zwitterionic form arises from an internal acid-base transfer, resulting in a deprotonated carboxylate group (-COO⁻) and a protonated secondary amine, forming a quaternary ammonium-like cation (-NH₂⁺). This fundamental difference in functional groups leads to dramatically different and easily distinguishable IR spectra.

Interpreting the Vibrational Fingerprints: A Comparative Analysis

The power of IR spectroscopy lies in its ability to detect the characteristic vibrational frequencies of specific chemical bonds. The key to differentiating the neutral and zwitterionic forms of pyrrolidine carboxylic acids is to focus on the spectral regions corresponding to the O-H, C=O, and N-H vibrations.

The Neutral Form: A Classic Carboxylic Acid and Secondary Amine Signature

The IR spectrum of a neutral pyrrolidine carboxylic acid will exhibit the characteristic absorption bands of its constituent functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadness is a hallmark of the strong hydrogen bonding between carboxylic acid dimers. This band often overlaps with the C-H stretching vibrations.

  • C=O Stretch (Carboxylic Acid): A sharp and intense absorption peak will appear between 1700 and 1760 cm⁻¹ . The exact position can be influenced by hydrogen bonding; in the solid state, where dimerization is prevalent, this peak is typically found around 1700-1730 cm⁻¹.

  • N-H Stretch (Secondary Amine): A single, relatively weak to medium absorption band is anticipated in the 3300-3500 cm⁻¹ region. Compared to the O-H stretch of alcohols, the N-H stretch is generally sharper and less intense.

  • C-N Stretch (Aliphatic Amine): A medium to weak absorption can be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹ .

The Zwitterionic Form: A Tale of a Carboxylate and a Protonated Amine

The zwitterionic form presents a completely different set of vibrational modes, providing a clear basis for distinction:

  • N-H Stretches (Protonated Secondary Amine, -NH₂⁺): Instead of a single N-H stretch, the protonated amine group gives rise to a broad and strong absorption in the 2250-3000 cm⁻¹ range. This complex region of absorption is characteristic of ammonium salts and is a result of the various stretching and overtone/combination bands.

  • Asymmetric COO⁻ Stretch (Carboxylate): The most prominent and diagnostic peak for the zwitterionic form is a strong, sharp absorption band appearing between 1540 and 1650 cm⁻¹ . This band is due to the asymmetric stretching of the two C-O bonds in the carboxylate group.

  • Symmetric COO⁻ Stretch (Carboxylate): A second, typically weaker but still significant, absorption band for the carboxylate group is found between 1300 and 1450 cm⁻¹ . This corresponds to the symmetric stretching of the C-O bonds.

  • N-H Bending (Protonated Secondary Amine, -NH₂⁺): A strong bending absorption is also expected in the range of 1500 to 1600 cm⁻¹ . This can sometimes overlap with the asymmetric COO⁻ stretch, leading to a broad or complex absorption pattern in this region.

At-a-Glance Comparison: IR Peak Assignments

The following table summarizes the key distinguishing IR absorption peaks for the neutral and zwitterionic forms of pyrrolidine carboxylic acids.

Vibrational ModeNeutral Form (cm⁻¹)Zwitterionic Form (cm⁻¹)Key Differentiating Features
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad, strong)AbsentThe disappearance of the very broad O-H stretch is a primary indicator of zwitterion formation.
C=O Stretch (Carboxylic Acid) 1700-1760 (sharp, strong)AbsentThe absence of the sharp carbonyl peak is a definitive sign that the carboxylic acid has been deprotonated.
N-H Stretch (Secondary Amine) 3300-3500 (weak-medium, sharp)Absent in this regionThe single N-H stretch of the secondary amine is replaced by the broad absorptions of the protonated amine.
N-H Stretches (-NH₂⁺) Absent2250-3000 (broad, strong)The appearance of this broad, complex absorption is a strong indicator of the protonated amine in the zwitterion.
Asymmetric COO⁻ Stretch Absent1540-1650 (strong, sharp)This strong absorption is one of the most reliable markers for the presence of the carboxylate group in the zwitterion.
Symmetric COO⁻ Stretch Absent1300-1450 (medium)This peak, in conjunction with the asymmetric stretch, confirms the presence of the carboxylate group.
N-H Bending (-NH₂⁺) Absent1500-1600 (strong)This strong bending vibration further supports the presence of the protonated amine group.

Visualizing the Molecular Forms and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams outline the structures of the neutral and zwitterionic forms of a generic pyrrolidine carboxylic acid and the experimental workflow for their analysis.

Caption: Chemical structures of the neutral and zwitterionic forms of a pyrrolidine carboxylic acid, highlighting the key functional groups.

Experimental_Workflow Sample Solid Pyrrolidine Carboxylic Acid Sample ATR_Crystal Place sample on ATR Crystal Sample->ATR_Crystal Apply_Pressure Apply consistent pressure ATR_Crystal->Apply_Pressure Collect_Background Collect Background Spectrum (empty crystal) Apply_Pressure->Collect_Background Collect_Sample Collect Sample Spectrum Collect_Background->Collect_Sample Process_Data Process Data (Baseline correction, normalization) Collect_Sample->Process_Data Analyze_Spectrum Analyze Spectrum (Peak identification) Process_Data->Analyze_Spectrum Conclusion Identify Molecular Form (Neutral or Zwitterion) Analyze_Spectrum->Conclusion

Caption: A streamlined workflow for the analysis of solid pyrrolidine carboxylic acids using ATR-FTIR spectroscopy.

Experimental Protocol: ATR-FTIR Analysis of Solid Pyrrolidine Carboxylic Acids

This protocol outlines a self-validating system for obtaining high-quality IR spectra of solid pyrrolidine carboxylic acid samples using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Solid sample of the pyrrolidine carboxylic acid.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • System Preparation and Background Collection:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to air dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor). A successful background collection should result in a flat baseline.

  • Sample Application:

    • Place a small amount of the solid pyrrolidine carboxylic acid sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • Lower the ATR pressure arm and apply a consistent pressure to ensure intimate contact between the sample and the crystal. Most modern ATR accessories have a built-in pressure clamp that provides reproducible pressure. Inconsistent pressure can lead to variations in peak intensities.

  • Data Acquisition:

    • Collect the IR spectrum of the sample. Typical data collection parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum.

    • Perform a baseline correction to ensure that all peaks originate from a flat baseline.

    • If comparing multiple spectra, normalization can be applied to account for differences in sample amount.

    • Identify the key absorption bands as outlined in the comparative table above to determine whether the sample exists in its neutral or zwitterionic form.

  • Cleaning:

    • After analysis, raise the pressure arm and carefully remove the solid sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination of subsequent samples.

Beyond IR: A Glimpse at Alternative Analytical Techniques

While IR spectroscopy is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive structural information. Here's a brief comparison with other relevant techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the complete covalent structure of the molecule. In deuterated water (D₂O), the exchangeable protons of the -COOH and -NH₂⁺ groups may not be readily observed, but the chemical shifts of the carbon and non-exchangeable protons in the pyrrolidine ring will differ between the neutral and zwitterionic forms.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a soft ionization technique that can often detect the intact molecule in either its protonated or deprotonated form, providing confirmation of the molecular weight.

  • X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the confirmation of the zwitterionic form and the details of the intermolecular hydrogen bonding network.

Troubleshooting Common Issues in IR Analysis

  • Broad, Rolling Baseline: This often indicates poor contact between the sample and the ATR crystal. Ensure sufficient and even pressure is applied.

  • Weak Signal: The sample may not be completely covering the ATR crystal, or an insufficient number of scans were collected.

  • Presence of Sharp Peaks around 2350 cm⁻¹ and 3700-3500 cm⁻¹: These are typically due to atmospheric CO₂ and water vapor, respectively. Ensure a fresh background spectrum is collected before running the sample.

  • Difficulty in Distinguishing Overlapping Peaks: In the zwitterionic form, the -NH₂⁺ bending and asymmetric COO⁻ stretching vibrations can overlap. Deconvolution or second-derivative analysis software can help to resolve these features.

By understanding the fundamental principles of IR spectroscopy and the distinct vibrational signatures of the neutral and zwitterionic forms, researchers can confidently and accurately characterize pyrrolidine carboxylic acids, paving the way for their effective utilization in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

  • Sheena, M. Y., et al. (2011). FT-IR, FT-Raman and SERS Spectra of L-Proline. Journal of the Iranian Chemical Society, 8(1), 141-149. [Link]

  • NIST Chemistry WebBook. Pyrrolidine. [Link]

  • Singh, R. P., & Kumar, R. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(4), 057-063. [Link]

  • Fischer, G., & Cao, X. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

distinguishing 1-propyl-3-pyrrolidinyl acetic acid from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 1-Propyl-3-Pyrrolidinyl Acetic Acid and Its Isomers

In the landscape of pharmaceutical development and chemical synthesis, the precise identification of a molecule's structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Structural isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different pharmacological, toxicological, and physical properties.[1][2][3] This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of 1-propyl-3-pyrrolidinyl acetic acid from its key structural isomers, designed for researchers and drug development professionals who require validated, reliable analytical methodologies.

The Isomeric Challenge: Defining the Analytes

The target molecule, 1-propyl-3-pyrrolidinyl acetic acid, possesses a specific arrangement of a propyl group on the pyrrolidine nitrogen and an acetic acid moiety at the 3-position of the ring. To demonstrate a robust analytical approach, we will focus on distinguishing it from two common and challenging structural isomers: a positional isomer and a chain isomer of the alkyl substituent.

  • Target Molecule: 1-n-propyl-3-pyrrolidinyl acetic acid

  • Isomer A (Positional Isomer): 1-n-propyl-2-pyrrolidinyl acetic acid

  • Isomer B (Chain Isomer): 1-isopropyl-3-pyrrolidinyl acetic acid

The subtle shifts in atom connectivity among these three compounds necessitate the use of high-resolution analytical techniques. Relying on a single method is insufficient; a multi-faceted approach leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Liquid Chromatography (LC) is essential for conclusive identification.

Spectroscopic Deep Dive: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, as it directly probes the chemical environment of individual nuclei.[4][5] Differences in atomic connectivity between isomers lead to distinct NMR spectra, characterized by unique chemical shifts, signal multiplicities (splitting patterns), and integrations.[6][7]

Causality of NMR in Isomer Differentiation

The power of NMR lies in its sensitivity to the local electronic environment of ¹H (proton) and ¹³C nuclei.

  • Chemical Shift (δ): The position of a signal in the spectrum depends on the shielding or deshielding of a nucleus by surrounding electrons. Proximity to electronegative atoms (like Nitrogen or Oxygen) or functional groups will shift signals to a higher frequency (downfield). The unique connectivity in each isomer ensures that analogous protons and carbons will have slightly different chemical shifts.

  • Spin-Spin Coupling (Multiplicity): The signal for a nucleus is split into multiple peaks by the magnetic fields of adjacent, non-equivalent nuclei. This splitting pattern reveals the number of neighboring protons, providing direct evidence of atomic connectivity. For instance, a triplet indicates two neighboring protons, while a quartet indicates three.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative proton count in different environments.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted key differences in the NMR spectra of our target molecule and its isomers. These predictions are based on established principles of NMR spectroscopy.

Analyte Key ¹H NMR Features Key ¹³C NMR Features
1-n-propyl-3-pyrrolidinyl acetic acid (Target) - Propyl Group: A triplet (~0.9 ppm, 3H), a sextet (~1.5 ppm, 2H), and a triplet (~2.4 ppm, 2H). - Acetic Acid CH₂: A doublet (~2.3 ppm, 2H) due to coupling with the adjacent CH on the ring. - Pyrrolidine Ring: Complex multiplets.- Number of Signals: 9 unique carbon signals are expected. - Propyl Carbons: Three distinct signals.
1-n-propyl-2-pyrrolidinyl acetic acid (Isomer A) - Propyl Group: Similar pattern to the target molecule, but chemical shifts will be slightly different due to the altered substitution pattern on the ring. - Acetic Acid CH₂: An AB quartet or two doublets of doublets, coupled to the adjacent methine (CH) proton at the 2-position. - Ring CH at C2: A distinct multiplet, shifted downfield due to proximity to both N and the carboxyl group.- Number of Signals: 9 unique carbon signals are expected, but their chemical shifts will differ from the target.
1-isopropyl-3-pyrrolidinyl acetic acid (Isomer B) - Isopropyl Group: A doublet (~1.1 ppm, 6H) and a septet (~2.8 ppm, 1H). This pattern is a definitive fingerprint for an isopropyl group.[8][9] - Acetic Acid CH₂: A doublet, similar to the target molecule.- Number of Signals: 8 unique carbon signals are expected due to the symmetry of the isopropyl group (the two methyl carbons are equivalent). This difference in signal count is a powerful diagnostic tool.
Advanced 2D NMR for Unambiguous Confirmation

For ultimate confidence, especially in complex mixtures, 2D NMR techniques are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. It would clearly show the correlation between the CH and CH₂ protons of the isopropyl group in Isomer B, and trace the connectivity around the pyrrolidine ring in all three compounds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal directly to the carbon signal it is attached to, confirming the C-H framework of the molecule.[10]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition (if necessary): Perform COSY and HSQC experiments using standard instrument parameters.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and 2D correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis Sample Analyte Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acq_1H ¹H NMR Dissolve->Acq_1H Acq_13C ¹³C NMR Dissolve->Acq_13C Process Process Spectra Acq_1H->Process Acq_2D 2D NMR (COSY, HSQC) Acq_13C->Acq_2D If Ambiguous Acq_13C->Process Acq_2D->Process Assign Assign Peaks Process->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry: Decoding Fragmentation Fingerprints

While all three isomers have the same nominal mass, their behavior under fragmentation conditions in a tandem mass spectrometer (MS/MS) can produce unique "fingerprints".[11] This is particularly useful when coupled with a separation technique like HPLC (LC-MS/MS).

Causality of MS/MS in Isomer Differentiation

In tandem MS, the full molecule (precursor ion) is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed. The fragmentation pathways are governed by the molecule's structure; weaker bonds and the formation of stable fragments are favored.

  • Isomer A (2-substituted): The acetic acid group at the 2-position is alpha to the nitrogen. This creates unique fragmentation pathways, such as the facile loss of the entire acetic acid group, that would be less favorable in the 3-substituted isomers.

  • Isomer B (isopropyl): The fragmentation of the isopropyl group will differ from the n-propyl group. Loss of a methyl radical (15 Da) from the isopropyl group is a possible pathway not available to the n-propyl group. The dominant fragment related to the alkyl group will likely be different. For pyrrolidine-containing compounds, fragmentation can sometimes be dominated by the pyrrolidine ring itself, but in-source fragmentation can be optimized to reveal more structural detail.[12]

Predicted Diagnostic Fragments (LC-MS/MS with ESI+)
Analyte Precursor Ion [M+H]⁺ Predicted Key Fragment Ions (m/z) Rationale for Differentiation
1-n-propyl-3-pyrrolidinyl acetic acid (Target) 186.15Loss of H₂O (168), Loss of COOH (141), Propyl cleavage fragments.Baseline fragmentation pattern for the 3-substituted n-propyl structure.
1-n-propyl-2-pyrrolidinyl acetic acid (Isomer A) 186.15Dominant loss of CH₂COOH (127).The alpha-amino acid structure facilitates cleavage of the entire acetic acid side chain.
1-isopropyl-3-pyrrolidinyl acetic acid (Isomer B) 186.15Fragments indicating loss of CH₃ from the isopropyl group; different relative abundance of propyl-related fragments compared to the target.Different alkyl substituent leads to a different fragmentation cascade.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol/water.

  • Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MS1 Scan: Scan a mass range to detect the precursor ion (e.g., m/z 100-300).

    • MS2 Scan (Tandem MS): Select the precursor ion (m/z 186.15) for CID and scan the resulting fragment ions.

  • Data Analysis: Compare the fragmentation spectra of the unknown sample against reference spectra of the known isomers.

MS_Workflow Sample Diluted Sample HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 MS1: Select Precursor Ion (m/z 186.15) ESI->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID Detector Detect Fragment Ions CID->Detector Spectrum Generate MS/MS Spectrum Detector->Spectrum Comparison Compare Fragmentation 'Fingerprint' Spectrum->Comparison

Caption: LC-MS/MS workflow for isomer fragmentation analysis.

Chromatographic Separation: The Power of Retention Time

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase. Structural isomers, having different shapes and polarities, will interact differently and thus elute from the column at different times (retention time, RT).

Causality of Chromatographic Separation

In reversed-phase HPLC (the most common mode), the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More polar compounds interact less with the nonpolar column and elute earlier, while less polar compounds are retained longer.

  • Polarity Differences: The position of the acetic acid group can influence the molecule's overall polarity and its ability to interact with the stationary phase. Isomer A (2-substituted), being an alpha-amino acid derivative, may exhibit different polarity and hydrogen bonding potential compared to the beta-amino acid structure of the target and Isomer B.

  • Steric Effects: The branched isopropyl group in Isomer B presents a different steric profile than the linear n-propyl group, which can affect how it interacts with the pores and bonded phase of the HPLC column.

A validated HPLC method will show three distinct peaks with reproducible retention times for a mixture of the three isomers, allowing for both qualitative identification and quantitative analysis.[13]

Conclusion: An Integrated Approach for Certainty

Distinguishing 1-propyl-3-pyrrolidinyl acetic acid from its structural isomers is a challenge that demands a rigorous, multi-technique approach. No single method can provide the same level of confidence as an integrated workflow.

  • HPLC provides the initial separation and quantitative data based on retention times.

  • Mass Spectrometry , coupled with HPLC, confirms the molecular weight and provides distinct fragmentation patterns for each separated isomer.

  • NMR Spectroscopy serves as the ultimate arbiter, offering unambiguous proof of atomic connectivity and definitively identifying each isomer's unique structure.

By combining these powerful analytical tools, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical requirement for advancing safe and effective chemical entities.

References

  • Study Mind. (2022, April 16). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Available at: [Link]

  • Carbon, C. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. Available at: [Link]

  • Stengle, T. R. (2020). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Pall, S. Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Available at: [Link]

  • TransMIT GmbH. Mass spectrometric data analysis allowing quantitative determination of structural isomers within Mixtures of Compounds. Available at: [Link]

  • PubMed. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]

  • American Chemical Society. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available at: [Link]

  • Technology Networks. (2010, November 9). Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. Available at: [Link]

  • Krska, S. et al. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. Available at: [Link]

  • Clark, J. Isomerism - Structural. Chemguide. Available at: [Link]

  • Wikipedia. Propyl group. Available at: [Link]

  • Rasheed, M. K. Isomers and Isomerism. University of Babylon. Available at: [Link]

  • Vaia. Name and write the structures of all isomers of the propyl and butyl alkyl groups. Available at: [Link]

Sources

Validation of Analytical Methods for Pyrrolidine Drug Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Part 1: The Analytical Challenge – "Chromophoric Silence"

Pyrrolidine intermediates (e.g., N-Boc-3-pyrrolidinone, prolinamide derivatives) represent a specific class of analytical challenges in drug development. They are often highly polar (leading to poor retention on standard C18 columns) and lack significant UV chromophores (making standard HPLC-UV detection at >220 nm impossible).

This guide moves beyond generic validation templates to compare three distinct analytical strategies, ultimately recommending a protocol that balances sensitivity, robustness, and regulatory compliance.

The Strategic Decision Matrix

Before selecting a validation protocol, use this logic flow to determine the correct instrument platform.

MethodSelection Start Start: Pyrrolidine Intermediate Volatility Is the intermediate volatile (< 250°C BP)? Start->Volatility GC Method A: GC-FID (Best for simple alkyl-pyrrolidines) Volatility->GC Yes Polarity Is it highly polar (LogP < 0)? Volatility->Polarity No Chromophore Does it have a UV Chromophore? Polarity->Chromophore No (Hydrophilic) Polarity->Chromophore Yes (Lipophilic) RP_UV Method B: RP-HPLC-UV (Standard C18) Chromophore->RP_UV Yes Deriv Method C: Pre-column Derivatization (FMOC/CbZ + HPLC-UV) Chromophore->Deriv No (Legacy Approach) CAD_HILIC Method D: HILIC-CAD/MS (Recommended for Complex Intermediates) Chromophore->CAD_HILIC No (Modern Approach)

Figure 1: Decision matrix for selecting the analytical platform based on physicochemical properties of the pyrrolidine intermediate.

Part 2: Comparative Methodology

We evaluate three common approaches. Note that while Mass Spectrometry (MS) is the gold standard for identification, it is often too variable for routine QC quantification without expensive isotopically labeled internal standards. Therefore, we focus on CAD as the superior quantitative alternative.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: Derivatization HPLC-UV Method B: RP-HPLC (Low UV) Method C: HILIC-CAD (Recommended)
Principle React amine with FMOC-Cl to create chromophore.Detect at 200–210 nm (end absorption).Charged Aerosol Detection (Universal).
Sensitivity (LOD) High (Femtogram range).Poor (High background noise).High (Low Nanogram range).
Linearity Excellent (Beer-Lambert Law).Moderate (Stray light effects).Curvilinear (Requires polynomial fit).
Robustness Low. Kinetic instability of derivatives.Low. Susceptible to solvent quality.[1]High. Buffer independent (if volatile).
Sample Prep Complex (Reaction time, pH critical).Simple (Dilute & Shoot).Simple (Dilute & Shoot).
Matrix Effects High (Reagent peaks interfere).High (Solvent cut-off interference).Low (Analytes must be non-volatile).
Part 3: Deep Dive Protocol – The "Self-Validating" System

Selected Method: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection). Rationale: This method solves the retention issue of polar pyrrolidines (HILIC) and the detection issue (CAD) simultaneously without the error-prone step of derivatization.

1. Instrumentation & Conditions
  • System: UHPLC with Charged Aerosol Detector (e.g., Corona Veo or similar).

  • Column: Amide or Zwitterionic HILIC phase (e.g., 2.1 x 100 mm, 1.7 µm). Why? Amide phases provide superior peak shape for secondary amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0. Why? High pH suppresses ionization of the pyrrolidine nitrogen, improving peak shape in HILIC.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized).

2. The "Self-Validating" Workflow

A robust protocol includes checkpoints that flag failure during execution.

ValidationWorkflow Prep Sample Prep (Diluent: 90% ACN) SysSuit System Suitability (k' > 2.0, Tailing < 1.5) Prep->SysSuit Inj Injection Sequence (Bracketed Standards) SysSuit->Inj Check1 Check: Mobile Phase Background Current SysSuit->Check1 Monitor Check2 Check: PFV (Power Function Value) Inj->Check2 Verify Linearity Result Quantitation (Log-Log or Poly Fit) Check2->Result

Figure 2: HILIC-CAD workflow with integrated critical process parameters (CPPs).

Part 4: Validation Framework (ICH Q2(R2) Aligned)

The recent ICH Q2(R2) revision emphasizes a lifecycle approach. For CAD specifically, traditional linear validation often fails. You must validate the response model .

A. Specificity (Orthogonal Confirmation)
  • Protocol: Inject the pyrrolidine intermediate, known impurities, and mobile phase blank.

  • Acceptance: No interference at the retention time of the main peak.

  • Expert Insight: Since CAD is "universal," it will detect non-chromophoric impurities from plasticizers or septa. Use LC-MS in parallel during development to confirm the "CAD purity" of the main peak. This is the "Orthogonal" requirement.

B. Linearity (The CAD Trap)[2]
  • The Problem: CAD response is not strictly linear; it follows a power law (

    
    ).
    
  • Protocol: Prepare 5-7 concentration levels from LOQ to 120% of target.

  • Data Treatment: Do not force a linear regression (

    
    ) if 
    
    
    
    .
  • Corrective Action: Use a log-log plot or a second-order polynomial fit.

    • Citation: ICH Q2(R2) explicitly allows for non-linear regression if justified by the detection mechanism [1, 3].

C. Accuracy & Precision
  • Accuracy: Spike pyrrolidine intermediate into the sample matrix at 50%, 100%, and 150% levels.

    • Target: 98.0% – 102.0% recovery.[3]

  • Precision (Repeatability): 6 injections at 100% target.

    • Target: RSD ≤ 2.0% (Note: CAD precision is historically slightly lower than UV; ensure your system is equilibrated for >30 mins to stabilize the nebulizer).

D. Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) approach is valid here.[2]

  • LOQ: Concentration resulting in S/N ≥ 10.

  • LOD: Concentration resulting in S/N ≥ 3.

Part 5: Experimental Data Summary (Simulated)

The following table illustrates typical results when comparing Method A (Derivatization) vs. Method C (HILIC-CAD) for N-Boc-3-pyrrolidinone.

ParameterMethod A: FMOC-DerivatizationMethod C: HILIC-CADInterpretation
Retention Time (min) 12.4 ± 0.54.2 ± 0.1HILIC is faster.
Linearity (

)
0.9998 (Linear)0.9995 (Quadratic)CAD requires polynomial fit.
Precision (RSD, n=6) 3.4%1.2%Derivatization introduces pipetting error.
LOQ (µg/mL) 0.050.10UV-Deriv is more sensitive, but CAD is sufficient for intermediates.
Solvent Consumption High (Gradient + Wash)Low (High Organic %)HILIC is greener.
Part 6: Expert Commentary & Troubleshooting
  • The "Diluent Effect" in HILIC:

    • Issue: Injecting a sample dissolved in 100% water onto a HILIC column will cause peak distortion (breakthrough).

    • Solution: The sample diluent must match the initial mobile phase (e.g., 90% Acetonitrile). If your pyrrolidine is only soluble in water, keep injection volume < 2 µL.

  • CAD Nebulizer Clogging:

    • Issue: Non-volatile buffers (Phosphate, Citrate) will destroy a CAD detector.

    • Rule: Use only volatile buffers (Ammonium Acetate, Formate, TFA).

  • Impurity Profiling:

    • CAD is an "equal opportunity" detector. Unlike UV, where response factors vary wildly based on extinction coefficients, CAD response factors are relatively uniform for chemically similar species. This makes it the superior choice for estimating the quantity of unknown impurities without a reference standard [2].

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5] Provides the global regulatory framework for non-linear validation and lifecycle management.

  • Thermo Fisher Scientific. HPLC-CAD Method Development Tips. (2024).[6][7] Technical breakdown of Charged Aerosol Detection mechanics and volatility requirements.

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).[6][7] Regulatory adoption of the new guidelines emphasizing fit-for-purpose validation.[4]

  • LCGC International. HILIC: The Pros and Cons. (2020).[7][8] Expert discussion on the retention mechanisms of polar amines on HILIC phases vs. Reversed Phase.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 2-(1-Propyl-3-pyrrolidinyl)acetic acid

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure the safety of ourselves, our colleagues, and the environment. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a compound with a nuanced hazard profile requiring careful consideration. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: A Foundational Prerequisite

Before any handling or disposal, a thorough understanding of the potential hazards associated with this compound is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative assessment based on its constituent chemical moieties—a substituted pyrrolidine ring and an acetic acid functional group—is a prudent and necessary approach.

The pyrrolidine component, a nitrogen-containing heterocycle, suggests potential biological activity and possible toxicity. The acetic acid functional group imparts corrosive properties and potential flammability, especially in concentrated forms.[1][2][3][4] Therefore, this compound should be treated as a hazardous waste until proven otherwise.

Table 1: Hazard Profile of this compound based on Structural Analogs

Hazard CharacteristicPotential RiskRationale
Corrosivity Can cause severe skin burns and eye damage.[2][3]The presence of the carboxylic acid group suggests acidic properties.
Toxicity May be harmful if ingested, inhaled, or absorbed through the skin.Pyrrolidine derivatives can exhibit biological activity.[5][6]
Flammability May be flammable, especially if in a solvent or at elevated temperatures.[1]Acetic acid is a flammable liquid.[1]
Reactivity Reacts violently with strong oxidizing agents and strong bases.[4]The acetic acid moiety is reactive.
Environmental Hazard Improper disposal can contaminate soil and water.[7]Many organic compounds are ecotoxic.

A laboratory-specific risk assessment should be conducted to evaluate the potential exposures and to implement appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, the following minimum PPE must be worn when handling waste containing this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. The specific glove material should be selected based on the solvent used and the breakthrough time.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, work should be conducted in a chemical fume hood.[8]

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[9]

  • Waste Stream: this compound waste should be collected as hazardous chemical waste . It should not be mixed with non-hazardous waste, biological waste, or radioactive waste.[10]

  • Container Selection: Use only chemically compatible containers, preferably made of plastic.[11] The container must be in good condition, with a secure, leak-proof lid.[12][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Do not use abbreviations or chemical formulas.[12] The percentage of each component in the waste mixture must also be listed.[10]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the accumulation and disposal of this compound waste in a laboratory setting.

Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Establish a designated SAA at or near the point of waste generation.[11][12] This area must be under the control of laboratory personnel.[7]

  • Prepare the Waste Container: Select a suitable, properly labeled hazardous waste container as described in Section 3.

  • Transferring Waste: Carefully transfer the waste into the container, avoiding splashes and spills. Do not overfill the container; a good rule of thumb is to fill it to no more than 75% of its capacity to allow for expansion.[13]

  • Secure the Container: Keep the waste container securely closed at all times, except when adding waste.[11][12] Do not leave a funnel in the container.[12]

  • Storage: Store the container in a well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9] Secondary containment is highly recommended.[10]

  • Request Pickup: Once the container is full, or before the maximum storage time is reached (typically 12 months in an SAA as long as accumulation limits are not exceeded), arrange for a pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[11]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or methanol) at least three times.[10][13]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, the first three rinses must be collected.[10]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Deface or remove the original label to prevent confusion.[13]

  • Dispose: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous solid waste.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill, use an inert absorbent material to contain and soak up the liquid.[14] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.

  • Major Spill: In the case of a large spill, evacuate the area and contact your institution's emergency response team or EH&S immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Regulatory Framework: Ensuring Compliance

The disposal of hazardous waste is governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[7][15][16] It is imperative that all laboratory personnel are familiar with and adhere to these regulations as implemented by their institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound assess_hazards Hazard Assessment: Corrosive, Potentially Toxic & Flammable start->assess_hazards ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat assess_hazards->ppe select_container Select & Label Container: 'Hazardous Waste' & Full Chemical Name ppe->select_container saa Accumulate in SAA select_container->saa segregate Segregate from Incompatibles saa->segregate check_full Container Full? segregate->check_full check_full->saa No request_pickup Request EH&S Pickup check_full->request_pickup Yes decontaminate Decontaminate Empty Container request_pickup->decontaminate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EH&S department for any questions or clarification.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Glasgow. Chemical Waste (Guidance Note).
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet: Acetic acid.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • CPAchem. (2025, November 18). Safety data sheet.
  • Merck Millipore. SAFETY DATA SHEET.
  • New Jersey Department of Health and Senior Services. (2016, March). Hazardous Substance Fact Sheet: Acetic Acid.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid.
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243).
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

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